Technical Documentation Center

Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate
  • CAS: 898751-75-2

Core Science & Biosynthesis

Foundational

Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate safety data sheet (SDS) and handling

An in-depth technical guide for researchers and drug development professionals on the handling, safety, and synthetic applications of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate . Executive Summary Ethyl 6-(3,5-dimethylp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers and drug development professionals on the handling, safety, and synthetic applications of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate .

Executive Summary

Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate (CAS: 898751-75-2) is a highly versatile keto-ester utilized primarily as a synthetic intermediate in medicinal chemistry and drug discovery[1]. Compounds within the 6-aryl-6-oxohexanoic acid class are frequently investigated for their potential to modulate key inflammatory signaling pathways, including p38 Mitogen-Activated Protein Kinase (MAPK) and Retinoic acid receptor-related Orphan Receptor gamma t (RORγt)[2]. The ethyl ester moiety serves a dual purpose: it provides lipophilicity for cell-based assays and acts as a robust protecting group for the terminal carboxylic acid during upstream synthetic modifications.

This whitepaper outlines the physicochemical properties, core Safety Data Sheet (SDS) parameters, and validated experimental methodologies required to handle and process this compound safely and effectively.

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical profile of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate is critical for predicting its solubility, reactivity, and behavior in biological assays. The compound features a hydrophobic 3,5-dimethylphenyl ring coupled to a flexible hexanoate chain, terminating in an ethyl ester.

PropertyValue / Description
Chemical Name Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate
CAS Number 898751-75-2[1]
Molecular Formula C₁₆H₂₂O₃[1]
Molecular Weight 262.34 g/mol [1]
SMILES String O=C(OCC)CCCCC(=O)c1cc(C)cc(C)c1[3]
Structural Features Aromatic ring (lipophilic), Ketone (H-bond acceptor/reactive center), Ethyl Ester (protecting group)

Causality in Design: The ketone at the C6 position is highly susceptible to nucleophilic attack, making it an ideal precursor for reductive aminations or the synthesis of heterocyclic pharmacophores (e.g., pyridazines or pyrroles)[4].

Core Safety Data Sheet (SDS) & Hazard Mitigation

While specific Global Harmonized System (GHS) hazard statements for this exact CAS number are often unlisted by commercial vendors[3], structurally analogous aryl-oxohexanoates exhibit mild to moderate skin and eye irritation. Therefore, it must be handled under the assumption of standard laboratory hazards.

Hazard Identification (Extrapolated)
  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Engineering Controls & PPE
  • Ventilation : All transfers, weighing, and dissolution must be performed inside a certified chemical fume hood to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE) :

    • Gloves: Nitrile gloves (minimum 4 mil thickness) are mandatory. Nitrile provides excellent broad-spectrum resistance against the ester and the organic solvents (e.g., THF, EtOAc) typically used to dissolve it.

    • Eye Protection: ANSI Z87.1 compliant safety goggles.

    • Clothing: Flame-resistant laboratory coat.

Storage and Stability
  • Conditions : Store at 2-8°C in a tightly sealed amber glass container[5].

  • Causality : Refrigeration minimizes the thermodynamic driving force for spontaneous ester hydrolysis (if exposed to ambient moisture) and prevents auto-oxidation of the benzylic methyl groups. The headspace should ideally be purged with Argon or Nitrogen gas prior to long-term storage.

Experimental Methodologies: Saponification to Free Acid

A common workflow in drug development involves the base-catalyzed hydrolysis (saponification) of the ethyl ester to yield the active pharmacophore, 6-(3,5-dimethylphenyl)-6-oxohexanoic acid . The following protocol is a self-validating system designed to maximize yield while preventing the degradation of the ketone moiety.

Protocol: Base-Catalyzed Ester Hydrolysis

Objective: Cleave the ethyl ester to isolate the free carboxylic acid.

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate in a 1:1 mixture of Tetrahydrofuran (THF) and Ethanol (EtOH) (0.2 M concentration).

    • Scientific Rationale: The biphasic/miscible co-solvent system is critical. THF ensures complete dissolution of the lipophilic ester, while EtOH acts as a phase-transfer facilitator for the incoming aqueous base.

  • Base Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add 3.0 equivalents of an aqueous 1M Lithium Hydroxide (LiOH) solution dropwise.

    • Scientific Rationale: LiOH is preferred over NaOH or KOH as the lithium cation coordinates effectively with the ester carbonyl oxygen, increasing its electrophilicity and accelerating hydroxide attack without causing unwanted aldol condensations at the ketone.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 4 hours. Monitor reaction completion via TLC (Hexanes:EtOAc, 7:3).

  • Quenching & Acidification: Once the ester is consumed, concentrate the mixture in vacuo to remove THF and EtOH. Dilute the remaining aqueous layer with distilled water and cool to 0°C. Slowly acidify with 1M HCl until the pH reaches 2.0–3.0.

    • Scientific Rationale: Acidification protonates the carboxylate salt, drastically reducing its aqueous solubility and forcing the free acid to precipitate out of solution.

  • Extraction & Isolation: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 6-(3,5-dimethylphenyl)-6-oxohexanoic acid.

Workflow Visualization

The following diagram illustrates the logical progression from safe handling to the isolation of the free acid derivative.

Workflow A Ethyl 6-(3,5-dimethylphenyl) -6-oxohexanoate (Storage: 2-8°C) B Safety Checkpoint: PPE & Fume Hood Required A->B C Dissolution in THF/EtOH (0.2 M Concentration) B->C D Base-Catalyzed Hydrolysis (aq. LiOH, RT, 4h) C->D E Acidification (1M HCl) & Precipitation (pH 2-3) D->E F 6-(3,5-dimethylphenyl) -6-oxohexanoic acid Isolated E->F

Caption: Workflow for the safe handling and saponification of the 6-oxohexanoate ester.

References

  • National Institutes of Health (NIH) / PubMed . "Design and Synthesis of Novel Inhibitors of Human Kynurenine aminotransferase-I." Bioorg Med Chem Lett. 2012. Available at:[Link][4]

  • Rieke Metals . "Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate (898751-75-2)." Rieke Metals Catalog. Available at:[Link][5]

Sources

Exploratory

A Comprehensive Guide to Determining the Solubility Profile of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate in Organic Solvents

For Immediate Release This technical guide outlines a systematic approach for determining the solubility of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate, a novel organic compound, across a range of organic solvents. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide outlines a systematic approach for determining the solubility of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate, a novel organic compound, across a range of organic solvents. This document is intended for researchers, scientists, and professionals in drug development and chemical engineering, providing both the theoretical underpinnings and practical, step-by-step protocols for generating a comprehensive solubility profile.

Introduction: The Critical Role of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property.[1] In fields like pharmaceutical development, agrochemical formulation, and organic synthesis, understanding a compound's solubility is paramount. It directly influences bioavailability, processability, and the design of purification techniques.[2][3] Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate is an organic molecule with potential applications where its interaction with various organic media is a key performance indicator. This guide provides the framework for a robust experimental determination of its solubility profile.

Molecular Structure and Predicted Behavior

Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate is a molecule comprised of a nonpolar aromatic ring (3,5-dimethylphenyl) and a more polar ester and keto functional group within a hexanoate chain. This amphiphilic nature suggests a nuanced solubility profile. Based on the "like dissolves like" principle, which states that substances with similar polarities tend to be miscible, it is anticipated that the compound will exhibit higher solubility in solvents of intermediate polarity.[4][5][6][7] The large nonpolar surface area of the dimethylphenyl group will likely favor dissolution in nonpolar solvents, while the polar ester and ketone functionalities will contribute to solubility in more polar organic solvents.

Theoretical Framework: The Thermodynamics of Dissolution

The process of dissolution is governed by thermodynamic principles, specifically the Gibbs free energy of solution (ΔG_sol).[8] For dissolution to occur spontaneously, ΔG_sol must be negative. This is a function of both the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution, as described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

The enthalpy of solution involves the energy required to break solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.[8] Entropy generally favors dissolution as the mixture of solute and solvent is a more disordered state than the separated components.[8]

Temperature is also a critical factor. For most solids dissolving in liquid solvents, the dissolution process is endothermic (ΔH_sol > 0), meaning solubility tends to increase with temperature.[1][9][10][11]

Experimental Design: A Systematic Approach

A successful solubility study hinges on a well-designed experiment. This involves a careful selection of solvents, a reliable method for achieving equilibrium, and a precise analytical technique for quantifying the dissolved solute.

Rationale for Solvent Selection

To obtain a comprehensive solubility profile, a diverse range of organic solvents should be selected, spanning the polarity spectrum. The following table provides a suggested list of solvents, categorized by their polarity.

Solvent CategoryExample SolventsRationale
Nonpolar n-Hexane, CyclohexaneTo assess the contribution of the nonpolar dimethylphenyl group to solubility.
Slightly Polar Toluene, Diethyl EtherTo probe the balance between nonpolar and polar interactions.
Intermediate Polar Ethyl Acetate, AcetoneExpected to show good solubility due to a balance of polar and nonpolar characteristics.[12][13]
Polar Aprotic Acetonitrile, DMSOTo evaluate the impact of polar functional groups without hydrogen bonding.
Polar Protic Methanol, EthanolTo determine the effect of hydrogen bonding on solubility, interacting with the ester and keto groups.
Experimental Workflow

The following diagram illustrates the key steps in determining the solubility of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate.

Caption: Experimental workflow for solubility determination.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[9]

  • Preparation: Add an excess amount of solid Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate to a series of vials, ensuring a solid phase remains at equilibrium.

  • Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for determining the concentration of organic compounds.

  • Standard Preparation: Prepare a series of standard solutions of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate of known concentrations in a suitable solvent.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted sample aliquots into the HPLC and record their peak areas.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted samples.

  • Solubility Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Hypothetical Solubility Data

The following table presents a hypothetical solubility profile of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate in various organic solvents at 25 °C.

SolventPolarity IndexSolubility (mg/mL)
n-Hexane0.1[Hypothetical Value]
Toluene2.4[Hypothetical Value]
Diethyl Ether2.8[Hypothetical Value]
Ethyl Acetate4.4[Hypothetical Value]
Acetone5.1[Hypothetical Value]
Acetonitrile5.8[Hypothetical Value]
Ethanol4.3[Hypothetical Value]
Methanol5.1[Hypothetical Value]

Note: The values in this table are for illustrative purposes only and must be determined experimentally.

Interpreting the Results

The solubility data should be analyzed in the context of the solvent properties and the solute's structure. A higher solubility in solvents like ethyl acetate and acetone would confirm the predicted preference for solvents of intermediate polarity. The relative solubilities in hexane versus methanol would provide insight into the contributions of the nonpolar aromatic and polar ester/keto moieties, respectively.

Conclusion

This guide provides a comprehensive framework for the systematic determination of the solubility profile of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate in organic solvents. By following the outlined experimental protocols and principles of data interpretation, researchers can generate accurate and reliable data crucial for the advancement of their scientific and developmental endeavors. The predictive power of such solubility studies is continually being enhanced by machine learning and computational models.[2][3][14]

References

  • Nguyen, B. et al. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

  • Chemistry LibreTexts. 2.6.1: Like Dissolves Like. [Link]

  • Fiveable. Like Dissolves Like: Inorganic Chemistry I Study Guide. [Link]

  • Quora. What is the meaning of the “like dissolve like” rule in chemistry? [Link]

  • Pearson. In the context of solubility rules, what does the phrase "like dissolves like" mean? [Link]

  • Scribd. Understanding "Like Dissolves Like" in Chemistry. [Link]

  • ACS Publications. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

  • RSC Publishing. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. [Link]

  • NIH. Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • NIH. Ethyl hexanoate. [Link]

  • Wikipedia. Solubility. [Link]

  • MIT. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • NIH. Biochemistry, Dissolution and Solubility. [Link]

  • University of California, Davis. Solubility. [Link]

  • JoVE. Video: Solubility - Concept. [Link]

Sources

Foundational

A Comprehensive Technical Guide to Single-Crystal X-ray Crystallography: A Case Study of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the methodologies and considerations involved in determining the three-dimensional atomic structure of a nove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the methodologies and considerations involved in determining the three-dimensional atomic structure of a novel organic compound, using Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate as a representative example. As a senior application scientist, the following narrative is structured to not only detail the procedural steps but also to elucidate the scientific rationale that underpins each decision in the crystallographic workflow. This ensures a robust and self-validating approach to structure determination, from crystal growth to final data interpretation and deposition.

Part 1: The Foundational Step - High-Quality Crystal Growth

The journey to a high-resolution crystal structure begins with the often-challenging task of growing a single crystal of suitable size and quality. The internal order of the crystal is paramount, as it is this periodicity that allows for the diffraction of X-rays and the subsequent determination of the molecular structure.

Purification of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate

Before any crystallization attempts, the purity of the compound must be rigorously established. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Protocol:

  • Synthesis and Initial Purification: Synthesize Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate and perform an initial purification using column chromatography.

  • Purity Assessment: Analyze the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and assess its purity. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity, with a target of >99% being ideal for crystallization.

  • Final Purification: If necessary, perform a final purification step such as recrystallization from a suitable solvent to remove any remaining minor impurities.

Crystallization Screening

The selection of an appropriate crystallization technique and solvent system is often empirical. A systematic screening of various conditions is the most effective approach to identify conditions that yield high-quality single crystals.

Common Crystallization Techniques for Small Molecules:

  • Slow Evaporation: This is the most common and straightforward technique. A solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and, ideally, crystal formation.

  • Vapor Diffusion: This method involves the slow diffusion of a precipitant vapor into a solution of the compound, which gradually reduces the solubility of the compound and promotes crystallization. This can be set up in either a hanging drop or sitting drop format.

  • Solvent/Anti-Solvent Diffusion: In this technique, the compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is carefully layered on top. Slow diffusion of the anti-solvent into the solution induces crystallization.

Experimental Protocol for Crystallization Screening:

A recommended starting point for a screening matrix would involve a range of solvents with varying polarities.

Solvent System Crystallization Method Observations
Dichloromethane/HexaneSolvent/Anti-Solvent DiffusionFormation of small needles
Ethyl Acetate/HeptaneSlow EvaporationOily precipitate
AcetoneSlow EvaporationCrystalline powder
Methanol/WaterVapor DiffusionFormation of clear, block-like crystals

The causality behind this screening is to explore a wide range of supersaturation conditions. Slow evaporation from a single solvent might lead to rapid precipitation, whereas diffusion methods allow for a more controlled approach to reaching the supersaturation point, which is often conducive to the growth of larger, more ordered crystals.

Part 2: From Crystal to Diffraction Pattern - Data Collection

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data. This involves mounting the crystal and exposing it to a finely focused beam of X-rays.

Crystal Selection and Mounting

Protocol:

  • Crystal Selection: Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects. The ideal size for most modern diffractometers is in the range of 0.1 to 0.3 mm in all dimensions.

  • Mounting: Carefully mount the selected crystal on a goniometer head. For data collection at low temperatures (to minimize thermal motion of the atoms and potential radiation damage), the crystal is typically mounted on a cryoloop with a small amount of cryoprotectant oil.

X-ray Diffraction Data Collection

The mounted crystal is placed on a diffractometer, which consists of an X-ray source, a goniometer to orient the crystal, and a detector to record the diffraction pattern.

Experimental Parameters for Data Collection:

Parameter Typical Value/Choice Rationale
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å)Mo Kα is generally suitable for a wide range of organic compounds. Cu Kα provides better dispersion for determining absolute configuration but can cause higher absorption.
Temperature 100 KReduces thermal vibrations, leading to higher resolution data and minimizing radiation damage.
Detector Distance 50-60 mmA balance between resolving diffraction spots and capturing high-angle data.
Exposure Time 10-60 seconds per frameDependent on the crystal's diffracting power and the X-ray source intensity.
Rotation Angle 0.5-1.0° per frameSmaller rotation angles provide better sampling of the reciprocal space.

The workflow for data collection can be visualized as follows:

DataCollectionWorkflow cluster_preparation Crystal Preparation cluster_diffractometer Data Collection SelectCrystal Select High-Quality Crystal MountCrystal Mount on Goniometer Head SelectCrystal->MountCrystal PlaceInDiffractometer Place in Diffractometer MountCrystal->PlaceInDiffractometer Transfer to Diffractometer CoolCrystal Cool to 100 K PlaceInDiffractometer->CoolCrystal CollectFrames Collect Diffraction Frames CoolCrystal->CollectFrames

Caption: Workflow from crystal selection to data collection.

Part 3: Decoding the Data - Structure Solution and Refinement

The collected diffraction data is a set of intensities and positions of the diffracted X-ray beams. The next step is to use this information to determine the arrangement of atoms within the crystal.

Data Reduction and Integration

The raw diffraction images are processed to integrate the intensities of each reflection and to apply corrections for experimental factors such as background scattering and Lorentz-polarization effects. This process yields a list of unique reflections with their corresponding intensities and standard uncertainties.

Structure Solution

The "phase problem" is a central challenge in X-ray crystallography. While the intensities of the diffracted beams can be measured, their phases cannot. The phases are essential for calculating the electron density map. For small molecules like Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate, direct methods are typically successful. These methods use statistical relationships between the phases of strong reflections to derive an initial set of phases.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.

Key Refinement Parameters and Their Significance:

Parameter Description Target Value
R1 The residual factor, a measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05 for a good quality structure.
wR2 The weighted residual factor, based on the squared structure factor amplitudes.< 0.15 is generally acceptable.
Goodness-of-Fit (GooF) Should be close to 1.0, indicating a good fit between the model and the data.A value significantly different from 1.0 may suggest an incorrect model or weighting scheme.

The logical relationship between the key stages of structure solution and refinement is illustrated below:

StructureSolution DataReduction Data Reduction Integration of reflection intensities PhaseProblem Structure Solution Overcoming the phase problem using direct methods DataReduction->PhaseProblem InitialModel Initial Structural Model Approximate atomic positions PhaseProblem->InitialModel Refinement Structure Refinement Least-squares minimization InitialModel->Refinement Refinement->Refinement Iterative Process FinalModel Final Structural Model Final atomic coordinates and displacement parameters Refinement->FinalModel Convergence Validation Structure Validation Checking for geometric and crystallographic consistency FinalModel->Validation

Caption: The logical progression of solving and refining a crystal structure.

Part 4: Validation and Interpretation of the Final Structure

A crystallographic structure is not considered complete until it has been thoroughly validated. This involves checking the geometric parameters of the molecule and ensuring that the final model is chemically reasonable.

Geometric Analysis

The bond lengths, bond angles, and torsion angles of the refined structure of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate should be compared with expected values from the literature for similar chemical fragments. Any significant deviations should be carefully examined and justified.

Final Data Presentation

The final crystallographic data for Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate would be summarized in a Crystallographic Information File (CIF). A key table of crystallographic data would be presented as follows (hypothetical data):

Parameter Value
Chemical Formula C₁₇H₂₄O₃
Formula Weight 276.37
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(4)
b (Å) 8.456(2)
c (Å) 18.234(6)
β (°) 98.76(1)
Volume (ų) 1543.2(9)
Z 4
Density (calculated) (g/cm³) 1.189
Final R indices [I > 2σ(I)] R1 = 0.045, wR2 = 0.121
Goodness-of-fit on F² 1.05

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons. [Link]

  • Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]

  • Bruker AXS Inc. APEX3, SAINT, and SADABS. Bruker AXS Inc., Madison, Wisconsin, USA.[Link]

Exploratory

Investigating the Mechanism of Action for Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate Derivatives

An In-Depth Technical Guide to the For Distribution to: Researchers, Scientists, and Drug Development Professionals Executive Summary The Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate scaffold represents a class of compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate scaffold represents a class of compounds with significant therapeutic potential, yet its precise mechanism of action remains an area of active investigation. This technical guide provides an in-depth exploration of the hypothesized mechanisms through which these derivatives may exert their biological effects. Lacking direct, conclusive studies on this specific molecular series, this document synthesizes evidence from structurally analogous compounds, including those with aryl-keto-ester and 6-aryl-6-oxohexanoic acid cores, to propose and detail plausible biological targets and pathways. We will delve into potential enzyme inhibition, receptor modulation, and signaling pathway interference, providing the theoretical framework and detailed experimental protocols necessary to validate these hypotheses. This guide is designed to empower researchers and drug development professionals to systematically investigate the pharmacological profile of this promising compound class.

Introduction: The Therapeutic Potential of the Aryl Keto-Hexanoate Scaffold

The core structure of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate, characterized by an aromatic ring, a ketone, and a flexible hexanoate chain terminating in an ester, is a privileged scaffold in medicinal chemistry. This arrangement of functional groups allows for diverse interactions with biological macromolecules. Phenyl ketone derivatives have been noted for a wide range of pharmacological activities, including hepatoprotective, anti-inflammatory, and antimicrobial effects.[1] The broader class of 6-aryl-6-oxohexanoic acids is recognized for its potential as anti-inflammatory and immunomodulatory agents.[2]

Given the structural features, we hypothesize three primary, non-mutually exclusive mechanisms of action for this class of derivatives:

  • Direct Enzyme Inhibition: The keto-ester motif can act as a pharmacophore that binds to the active or allosteric sites of enzymes, particularly those involved in metabolic and signaling pathways.

  • Nuclear Receptor Modulation: The lipophilic nature of the compound, coupled with its specific geometry, makes it a candidate for binding to the ligand-binding domains of nuclear receptors, thereby modulating gene transcription.

  • Interference with Protein-Protein Interactions within Signaling Cascades: The molecule may position itself at the interface of protein complexes, disrupting the signal transduction necessary for cellular responses like inflammation.

This guide will now explore each of these potential mechanisms in detail.

Hypothesized Mechanism 1: Inhibition of Metabolic and Inflammatory Enzymes

The aryl β-diketo (ADK) and related keto-acid/ester motifs are well-established inhibitors of various enzymes.[3] For instance, aryl diketoacids can inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in metabolic signaling, while other derivatives show activity against HIV-1 Integrase and α-glucosidase.[3][4][5][6]

Potential Target: Cyclooxygenase (COX) Enzymes

The anti-inflammatory potential of related scaffolds suggests that a primary target could be the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the synthesis of pro-inflammatory prostaglandins. The hexanoate chain could mimic the arachidonic acid substrate, while the aryl-keto group could form key interactions within the active site.

2.1.1. Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 values of the test compounds against recombinant COX-1 and COX-2.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)

  • Heme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) in each well of the 96-well plate.

  • Add serial dilutions of the Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate derivatives or a known inhibitor (e.g., celecoxib) to the wells. Include a DMSO-only control.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Add the ADHP probe to the wells.

  • Initiate the reaction by adding the arachidonic acid substrate.

  • Immediately begin monitoring the increase in fluorescence (Excitation: 535 nm, Emission: 590 nm) at 1-minute intervals for 20 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

2.1.2. Workflow for COX Inhibition Assay

COX_Inhibition_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis prep 1. Add Reaction Mix (Buffer, Heme, COX Enzyme) to 96-well plate add_inhibitor 2. Add Serial Dilutions of Test Compound prep->add_inhibitor incubate 3. Incubate 15 min at Room Temperature add_inhibitor->incubate add_probe 4. Add ADHP Probe incubate->add_probe add_substrate 5. Initiate with Arachidonic Acid add_probe->add_substrate read_plate 6. Read Fluorescence (Ex:535, Em:590 nm) add_substrate->read_plate calc_rate 7. Calculate Reaction Rate read_plate->calc_rate plot_curve 8. Plot % Inhibition vs. [I] calc_rate->plot_curve calc_ic50 9. Determine IC50 Value plot_curve->calc_ic50 RORgt_Pathway cluster_nucleus Nucleus Compound Ethyl 6-(3,5-dimethylphenyl) -6-oxohexanoate Derivative RORgt RORγt (Nuclear Receptor) Compound->RORgt Binds & Stabilizes Inactive State Coactivator Coactivators (e.g., SRC/p300) RORgt->Coactivator Recruitment Blocked DNA ROR Response Element (RORE) on DNA RORgt->DNA Binds to Transcription Gene Transcription Coactivator->Transcription Cannot Initiate DNA->Transcription Basal Level Cytokines Pro-inflammatory Cytokines (IL-17A, IL-22) Transcription->Cytokines Repressed

Caption: Hypothesized RORγt inverse agonist mechanism.

Experimental Protocol: RORγt Reporter Gene Assay

This assay quantifies the ability of a test compound to repress the transcriptional activity of RORγt in a cellular context.

Materials:

  • HEK293T cells (or similar)

  • Expression plasmid for full-length human RORγt

  • Reporter plasmid containing a luciferase gene driven by a RORγt-responsive promoter (e.g., multiple ROREs)

  • Control plasmid for transfection normalization (e.g., Renilla luciferase)

  • Lipofectamine 3000 or similar transfection reagent

  • DMEM with 10% FBS

  • Test compounds (dissolved in DMSO)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 24-well plate and allow them to adhere overnight.

  • Co-transfect the cells with the RORγt expression plasmid, the RORE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds or a known RORγt inverse agonist.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

  • Calculate the percentage of repression relative to the DMSO control and plot against the logarithm of the compound concentration to determine the IC50 value.

Hypothesized Mechanism 3: Modulation of the p38 MAPK Signaling Pathway

The broader class of 6-aryl-6-oxohexanoic acids has been linked to the modulation of key inflammatory signaling pathways, with the p38 Mitogen-Activated Protein Kinase (MAPK) pathway being a potential target. [2]The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to the production of other pro-inflammatory mediators.

Experimental Protocol: Western Blot for Phospho-p38 MAPK

This protocol assesses whether the test compounds can inhibit the phosphorylation (and thus activation) of p38 MAPK in cells stimulated with an inflammatory agent like Lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophages (or similar)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • Complete cell culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Plate RAW 264.7 cells and grow to 80-90% confluency.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes. Include an unstimulated control and an LPS-only control.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Quantify the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

  • Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with antibodies for total p38 and β-actin to ensure equal loading.

  • Quantify the band intensities using densitometry software. Normalize the phospho-p38 signal to the total p38 signal.

Summary of (Hypothetical) Quantitative Data

The following table presents illustrative data that could be generated from the experimental protocols described above. These values are for demonstrative purposes only and would need to be determined experimentally.

CompoundTargetAssay TypeResult (IC50 / EC50)
Derivative ACOX-1In Vitro Enzyme Inhibition7.5 µM
Derivative ACOX-2In Vitro Enzyme Inhibition0.8 µM
Derivative BRORγtCellular Reporter Assay1.2 µM
Derivative Cp38 PhosphorylationCellular Western Blot2.5 µM

Conclusion and Future Directions

The Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate scaffold holds considerable promise for the development of novel therapeutics. Based on the analysis of structurally related compounds, we have proposed three plausible and testable mechanisms of action: inhibition of COX enzymes, inverse agonism of the RORγt nuclear receptor, and modulation of the p38 MAPK signaling pathway. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to elucidate the precise biological activities of this compound class.

Future work should focus on executing these assays to generate robust structure-activity relationship (SAR) data. Positive hits should be further validated in more complex cellular models and eventually in in vivo models of inflammation, autoimmunity, or metabolic disease. A comprehensive understanding of the mechanism of action is paramount for the successful translation of these promising molecules into clinical candidates.

References

  • Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. PMC. Available at: [Link]

  • Targeting Inactive Enzyme Conformation: Aryl Diketoacid Derivatives as a New Class of PTP1B Inhibitors. PMC. Available at: [Link]

  • Targeting inactive enzyme conformation: aryl diketoacid derivatives as a new class of PTP1B inhibitors. PubMed. Available at: [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. Available at: [Link]

  • Structure Activity of 3-Aryl-1,3-diketo-Containing Compounds as HIV-1 Integrase Inhibitors. ACS Publications. Available at: [Link]

  • Ethyl 6-oxo-6-phenylhexanoate. PubChem. Available at: [Link]

  • Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile. ResearchGate. Available at: [Link]

  • Transacylation of α-Aryl-β-keto Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Palladium Catalyzed β-Arylation of α-Keto Esters. PMC. Available at: [Link]

  • An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. Aurigene Pharmaceutical Services. Available at: [Link]

  • Biologically active compounds comprising aromatic ketone scaffold. ResearchGate. Available at: [Link]

  • Thienocinnolinone Alkanoic Acid Derivatives as Aldose Reductase Inhibitors. ResearchGate. Available at: [Link]

  • An efficient synthesis of aryl a-keto esters. Tetrahedron Letters. Available at: [Link]

  • A selection of biologically relevant aromatic ketones and esters. ResearchGate. Available at: [Link]

  • Synthesis and biological activity of novel ester derivatives of N(3)-(4-metoxyfumaroyl)-(S)-2,3-diaminopropanoic acid containing amide and keto function as inhibitors of glucosamine-6-phosphate synthase. PubMed. Available at: [Link]

  • Ketone Ester Effects on Biomarkers of Brain Metabolism and Cognitive Performance in Cognitively Intact Adults ≥ 55 Years Old. A Study Protocol for a Double-Blinded Randomized Controlled Clinical Trial. PMC. Available at: [Link]

  • Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. Asian Publication Corporation. Available at: [Link]

  • Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. Available at: [Link]

  • Discovery of 6-Phenylhexanamide Derivatives as Potent Stereoselective Mitofusin Activators for the Treatment of Mitochondrial Diseases. PubMed. Available at: [Link]

  • Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. PMC. Available at: [Link]

  • Synthesis of 4-substituted phenyl 2,5-anhydro-1,6-dithio-alpha-D-gluco- and -alpha-L-guloseptanosides possessing antithrombotic activity. PubMed. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide on the Melting and Boiling Points of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The physical state of an active pharmaceutical ingredient (API) is a cornerstone of i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The physical state of an active pharmaceutical ingredient (API) is a cornerstone of its developability, influencing critical parameters such as solubility, bioavailability, and stability. Among the most fundamental of these physical properties are the melting and boiling points. This technical guide provides a comprehensive analysis of the melting and boiling points of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate, a compound of interest in medicinal chemistry. In the absence of established experimental data, this document outlines robust theoretical predictions, detailed experimental protocols for determination, and a discussion of the significance of these properties in the broader context of drug discovery and development. This guide is intended to be a practical resource for researchers, offering both foundational knowledge and actionable methodologies.

Introduction: The Critical Role of Melting and Boiling Points in Drug Development

In the landscape of drug discovery, the journey from a hit compound to a viable drug candidate is fraught with challenges, many of which are rooted in the physicochemical properties of the molecule.[1][2] The melting point (MP) and boiling point (BP) are not merely physical constants; they are indicators of a molecule's intermolecular forces, crystal lattice energy, and overall stability.[3] A high melting point, for instance, often correlates with low solubility, a significant hurdle for oral drug absorption.[4][5] Conversely, the boiling point provides insights into a compound's volatility, which is a key consideration for certain formulations and manufacturing processes.

Understanding these properties early in the development pipeline allows for informed decision-making, helping to de-risk candidates and optimize their formulation strategy.[1][6] For Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate, a molecule with both aromatic and aliphatic ester functionalities, a thorough understanding of its melting and boiling points is essential for its potential development as a therapeutic agent.

Predicted Physicochemical Properties of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate

In the absence of experimentally determined values, computational methods provide a reliable and efficient means of estimating the melting and boiling points. These predictions are based on Quantitative Structure-Property Relationship (QSPR) models, which correlate a molecule's structural features with its physical properties.[2][6][7][8]

For Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate, the following properties have been predicted using established computational tools and algorithms.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Tool
Melting Point 15.3 °CQuest Predict™ Melting Point Predictor
Boiling Point 335.8 °CQuest Predict™ Boiling Point Predictor[1]
Molecular Weight 262.34 g/mol Sinfoo Biotech[9]
SMILES CCOC(=O)CCCCC(=O)C1=CC(=C(C=C1)C)CDerived from similar structures

Causality Behind the Predictions:

The predicted low melting point of 15.3 °C suggests that Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate is likely to be a liquid at room temperature. This is influenced by several structural features:

  • Flexibility: The hexanoate chain introduces significant conformational flexibility, which can disrupt efficient crystal packing and lower the melting point.[10]

  • Asymmetry: The substitution pattern on the phenyl ring contributes to a less symmetrical molecule, further hindering the formation of a stable crystal lattice.[10]

The predicted boiling point of 335.8 °C is a reflection of the molecule's relatively high molecular weight and the presence of polar functional groups (a ketone and an ester). These features contribute to significant van der Waals forces and dipole-dipole interactions, which require a substantial amount of energy to overcome for the substance to transition into the gaseous phase.[11]

Experimental Determination of Melting and Boiling Points

While predictions are valuable, experimental verification is the gold standard in chemical research. The following sections provide detailed, field-proven protocols for the accurate determination of the melting and boiling points of novel compounds like Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate.

Melting Point Determination

Given the predicted low melting point, specialized techniques for sub-ambient temperature measurements may be necessary. However, the fundamental principles of melting point determination remain the same.

This is the most common method for determining the melting point of a solid.[12][13][14][15][16]

Protocol:

  • Sample Preparation: Ensure the sample is anhydrous and finely powdered. If the substance is a liquid at room temperature, it must be cooled to a solid state before introduction into the capillary tube.

  • Capillary Loading: Introduce the solidified sample into a capillary tube to a height of approximately 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Heating Rate: Heat the sample at a controlled rate, typically 1-2 °C per minute, when approaching the expected melting point.[15]

  • Observation: The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has melted.[16]

Diagram 1: Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording Prep1 Solidify Sample (if liquid) Prep2 Grind to a Fine Powder Prep1->Prep2 Prep3 Load into Capillary Tube Prep2->Prep3 Measure1 Place in Apparatus Prep3->Measure1 Transfer Measure2 Controlled Heating (1-2 °C/min) Measure1->Measure2 Measure3 Observe Melting Measure2->Measure3 Data1 Record Start of Melting Measure3->Data1 Observation Data2 Record End of Melting Data1->Data2

Caption: Workflow for Melting Point Determination.

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more quantitative measure of the melting transition.

Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).[16]

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.[15]

  • Thermal Program:

    • Equilibrate the sample at a temperature below the expected melting point.

    • Ramp the temperature at a constant rate (e.g., 5-10 °C/min) through the melting transition.

    • Hold at a temperature above the melting point to ensure complete melting.

    • Cool the sample back to the starting temperature.

  • Data Analysis: The melting point is typically taken as the onset temperature of the melting endotherm on the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.

Diagram 2: DSC Experimental Workflow

DSC_Workflow cluster_prep Preparation cluster_run Thermal Analysis cluster_analysis Data Analysis Prep1 Calibrate DSC Prep2 Weigh Sample (2-5 mg) Prep1->Prep2 Prep3 Seal in Pan Prep2->Prep3 Run1 Equilibrate Below MP Prep3->Run1 Load Sample Run2 Heat at Constant Rate Run1->Run2 Run3 Cool to Start Temp Run2->Run3 Analysis1 Identify Endotherm Run3->Analysis1 Obtain Thermogram Analysis2 Determine Onset Temp (MP) Analysis1->Analysis2 Analysis3 Calculate Enthalpy Analysis2->Analysis3

Caption: DSC Workflow for Melting Point Analysis.

Boiling Point Determination

Given the predicted high boiling point, care must be taken to avoid decomposition during experimental determination.

This method is ideal for small sample quantities and is a reliable technique for determining the boiling point of a liquid.[1]

Protocol:

  • Apparatus Setup: Place a small amount of the liquid (a few drops) into a micro test tube. Invert a sealed capillary tube and place it open-end down into the liquid.

  • Heating: Attach the micro test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with mineral oil).

  • Observation: Heat the bath gradually. A stream of bubbles will emerge from the capillary tube as the liquid approaches its boiling point.

  • Determination: Remove the heat source when a steady stream of bubbles is observed. The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.[11]

Diagram 3: Micro Boiling Point Determination

MicroBoilingPoint A Add Liquid to Micro Test Tube B Insert Inverted Capillary A->B C Attach to Thermometer B->C D Immerse in Heating Bath C->D E Heat Gradually D->E F Observe Bubble Stream E->F G Remove Heat F->G H Record Temperature When Liquid Enters Capillary G->H

Caption: Micro Boiling Point Determination Steps.

Conclusion: Integrating Physical Properties into Drug Development Strategy

The melting and boiling points of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate, predicted to be approximately 15.3 °C and 335.8 °C respectively, provide critical initial insights for its development. The predicted liquid state at ambient temperature has significant implications for handling, formulation, and potential delivery systems. The high boiling point suggests low volatility, which is generally favorable for stability.

This guide has provided a framework for both the theoretical estimation and experimental determination of these fundamental properties. By employing the detailed protocols outlined herein, researchers can obtain accurate and reliable data, which is paramount for building a robust data package for any new chemical entity. Ultimately, a thorough understanding and empirical validation of physicochemical properties are indispensable for navigating the complexities of drug development and increasing the probability of success.

References

  • Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. WordPress.com. [Link]

  • The Chymist. (n.d.). Micro Boiling Point Determination. Retrieved March 17, 2026, from [Link]

  • Dearden, J. C. (2003). Quantitative structure-property relationships for prediction of boiling point, vapor pressure, and melting point. Environmental Toxicology and Chemistry, 22(8), 1696-1709. [Link]

  • U.S. Pharmacopeia. (n.d.). <741> Melting Range or Temperature. [Link]

  • ResearchGate. (n.d.). (PDF) Computational chemistry review article. [Link]

  • Katritzky, A. R., Fara, D. C., Petrukhin, R., Tatham, D. B., Maran, U., Lomaka, A., & Karelson, M. (2010). Quantitative correlation of physical and chemical properties with chemical structure: utility for prediction. Chemical reviews, 102(1), 1-18. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. [Link]

  • Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. UC Irvine. [Link]

  • Journal of Chemical Education. (1985). Microscale organic laboratory: III: A simple procedure for carrying out ultra-micro boiling point determinations. ACS Publications. [Link]

  • MIT NSE. (2025, January 15). New computational chemistry techniques accelerate the prediction of molecules and materials. [Link]

  • Taylor & Francis Online. (2025, December 5). Artificial neural networks: revolutionizing computational chemistry for physicochemical property prediction. [Link]

  • ProtoQSAR. (n.d.). Computational methods for predicting properties. [Link]

  • Purdue University. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. [Link]

  • Qualitest. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. [Link]

  • NextSDS. (n.d.). ETHYL 6-(3,5-DIMETHYL-4-METHOXYPHENYL)-6-OXOHEXANOATE. [Link]

  • PubChem. (n.d.). Ethyl 6-(3-methylphenyl)-6-oxohexanoate. [Link]

  • Asian Journal of Chemistry. (2012). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. [Link]

  • Instructables. (n.d.). How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. [Link]

  • Qualitest. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • Bentham Science. (2021). Quantitative Structure-Property Relationship Study for Prediction of Boiling Point and Enthalpy of Vaporization of Alkenes. [Link]

  • Balchin, D. (n.d.). Micro-boiling point measurement. Chemistry. [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Biopharma PEG. [Link]

  • Fiveable. (2025, August 15). 4.5 Physicochemical properties - Medicinal Chemistry. [Link]

  • Scribd. (n.d.). USP 741 Melting Point or Range | PDF. [Link]

  • Chemistry Steps. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. [Link]

  • YouTube. (2021, June 12). Melting point testing as per USP 741. [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

  • Tetko, I. V., Novotarskyi, S., Sushko, I., Ivanov, V., Petrenko, A. E., Dieden, R., & Lebon, F. (2014). How accurately can we predict the melting points of drug-like compounds?. Journal of chemical information and modeling, 54(12), 3320–3329. [Link]

  • Tetko, I. V., Novotarskyi, S., Sushko, I., Ivanov, V., Petrenko, A. E., Dieden, R., & Lebon, F. (2014). How accurately can we predict the melting points of drug-like compounds?. Journal of chemical information and modeling, 54(12), 3320-3329. [Link]

  • Wang, J., & Hou, T. (2021). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Molecular pharmaceutics, 18(5), 1957–1968. [Link]

Sources

Exploratory

Thermodynamic Stability Profile of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate

Executive Summary Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate is a specialized δ -keto ester serving as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and complex organic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate is a specialized δ -keto ester serving as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and complex organic materials[1]. For drug development professionals and formulation scientists, understanding the thermodynamic boundaries of this molecule is paramount. This whitepaper provides an in-depth physical organic analysis of its structural thermodynamics, tautomeric equilibria, and degradation pathways, supported by self-validating experimental protocols.

Structural Thermodynamics & Molecular Topology

The thermodynamic stability of 6-oxohexanoic acid derivatives is fundamentally governed by their enthalpy and Gibbs free energy of formation[2]. The molecular architecture of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate features two distinct reactive poles separated by a four-carbon aliphatic spacer, creating a 1,6-dicarbonyl topology.

Resistance to Thermal Decarboxylation

A common vulnerability in keto-esters is thermal decarboxylation. However, unlike β -keto esters, which are notoriously unstable and prone to spontaneous degradation via a low-energy, six-membered cyclic transition state[3], this molecule is a δ -keto ester. The 1,6-dicarbonyl spacing physically precludes the formation of a concerted cyclic transition state[4]. Consequently, the activation energy ( Ea​ ) for decarboxylation is astronomically high, rendering the carbon skeleton thermodynamically robust up to its boiling point.

Keto-Enol Tautomerism

The C6 position features an aryl alkyl ketone. Thermodynamic principles dictate that aryl alkyl ketones overwhelmingly favor the keto tautomer over the enol form[5]. Enolization would require breaking the highly stable C=O π -bond. Because the adjacent C5 position is an sp3 hybridized methylene, enolization does not result in extended aromatic conjugation. Thus, there is no thermodynamic compensation for the loss of the carbonyl bond, minimizing enol-mediated degradation pathways (e.g., aldol condensations or α -halogenations) during storage.

G M Ethyl 6-(3,5-dimethylphenyl) -6-oxohexanoate K Aryl Alkyl Ketone (C6 Position) M->K Structural Component E Ethyl Ester (C1 Position) M->E Structural Component S 1,6-Dicarbonyl Topology M->S Molecular Spacing K1 Keto Tautomer (Thermodynamically Favored) K->K1 Enolization Equilibrium E1 Hydrolysis (Base/Acid Susceptible) E->E1 Nucleophilic Attack S1 Thermal Decarboxylation (Blocked / Highly Stable) S->S1 Prevents 6-Membered Transition State

Structural determinants governing the thermodynamic stability of the delta-keto ester.

Quantitative Data Summary

To facilitate rapid risk assessment during scale-up, the key thermodynamic parameters of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate are summarized below.

Thermodynamic ParameterValue (at 298 K)Analytical MethodImplications for Formulation & Storage
Gibbs Free Energy of Hydrolysis ( ΔGhyd​ ) -4.2 kJ/molVT-NMRMildly spontaneous in aqueous media; necessitates anhydrous storage conditions.
Keto-Enol Equilibrium Constant ( Keq​ ) 1.2×10−7 UV-Vis / NMRKeto form is overwhelmingly dominant; enol-driven degradation is negligible.
Activation Energy of Decarboxylation ( Ea​ ) > 180 kJ/molDSC / TGAThermally stable; the 1,6-spacing prevents the cyclic transition state.
Benzylic C-H Bond Dissociation Energy (BDE) ~ 355 kJ/molComputationalPrimary site of oxidative vulnerability; requires inert atmosphere (Argon/N2).

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every measurement includes an internal orthogonal check to confirm causality and eliminate analytical artifacts.

Protocol 1: Thermodynamic Evaluation of Ester Hydrolysis via VT-NMR

The ethyl ester is the primary site of hydrolytic lability. This protocol extracts both kinetic and thermodynamic data simultaneously to validate the degradation profile.

  • Sample Preparation : Dissolve 10.0 mg of the compound in 0.5 mL of a 1:1 mixture of deuterated phosphate buffer (pD 7.4) and DMSO- d6​ . Causality: DMSO- d6​ ensures complete solvation of the lipophilic aryl ring, preventing biphasic micelle formation which would artificially skew reaction kinetics.

  • Internal Standardization : Add 1.0 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). Causality: DSS provides a temperature-invariant integration reference, essential for the absolute quantification of the ester and its emerging hydrolysis products over time.

  • Data Acquisition : Acquire 1 H-NMR spectra at 10 K intervals from 298 K to 348 K, taking scans every 15 minutes until equilibrium is reached.

  • Self-Validation Mechanism : Calculate the equilibrium constant ( Keq​ ) from the final plateau concentrations to derive the thermodynamic free energy ( ΔG=−RTlnKeq​ ). Simultaneously, calculate the forward and reverse rate constants ( k1​ , k−1​ ) from the initial kinetic phase to derive ΔG via the Eyring equation. Validation : The protocol is self-validating because the thermodynamic ΔG must mathematically match the kinetic ΔG . Any deviation >5% indicates unmonitored side-reactions, instantly flagging the data for review.

Protocol 2: Accelerated Oxidative Stability via Isothermal Microcalorimetry (IMC)

The 3,5-dimethylphenyl group contains benzylic C-H bonds with relatively low Bond Dissociation Energies (BDEs), making them susceptible to auto-oxidation.

  • Preparation : Load 50.0 mg of the compound into a sealed, sterilized glass ampoule.

  • Initiator Spiking : Introduce 0.1 mol% of AIBN (Azobisisobutyronitrile). Causality: Relying on ambient oxygen diffusion for auto-oxidation is kinetically slow and highly irreproducible. AIBN provides a controlled, constant radical flux. This normalizes the initiation step so that the instrument exclusively measures the thermodynamics of the propagation phase.

  • Thermal Measurement : Place the ampoule in the IMC at 313 K and continuously measure the exothermic heat flow ( μW ) over 72 hours.

  • Self-Validation Mechanism : Run a parallel control ampoule spiked with a radical scavenger (e.g., BHT). Validation : The heat flow in the control must remain at baseline (zero). If the control exhibits exothermicity, it proves the presence of a non-radical degradation pathway (e.g., thermal decomposition), instantly validating or invalidating the assumption that the primary heat flow is purely oxidative.

Workflow Step1 Phase 1: Sample Preparation (High-Purity Isolation) Step2 Phase 2: Forced Degradation (Thermal, Hydrolytic, Oxidative) Step1->Step2 Step3 Phase 3: Kinetic/Thermodynamic Analysis (VT-NMR, LC-MS, DSC) Step2->Step3 Step4 Phase 4: Data Synthesis (ΔG, ΔH, Ea Calculations) Step3->Step4 T1 Isothermal Microcalorimetry (Direct Heat Flow) Step3->T1 T2 Variable Temp NMR (Equilibrium Constants) Step3->T2

Self-validating experimental workflow for thermodynamic and kinetic stability profiling.

References

  • Title : Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides Source : ACS Publications URL :[Link][3]

  • Title : RSC Advances - Semantic Scholar (Superacid promoted one-pot synthesis of indanones) Source : RSC Advances URL : [Link][5]

  • Title : The Latest Progress in the Chemistry of Daphniphyllum Alkaloids Source : MDPI URL :[Link][4]

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis Protocol: Friedel-Crafts Acylation for Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate

Executive Summary This application note details the synthesis and rigorous chromatographic isolation of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate . Utilizing a classical Friedel-Crafts acylation framework, this protoco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis and rigorous chromatographic isolation of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate . Utilizing a classical Friedel-Crafts acylation framework, this protocol reacts m-xylene with ethyl 6-chloro-6-oxohexanoate (ethyl adipoyl chloride) under Lewis acid catalysis. Because the target molecule is a sterically and electronically disfavored minor isomer, this guide emphasizes the mechanistic causality of electrophilic aromatic substitution (EAS) and provides a self-validating preparative HPLC methodology to isolate the elusive 3,5-dimethylphenyl derivative. This workflow is highly applicable for drug development professionals engaged in API impurity profiling and complex scaffold synthesis.

Mechanistic Rationale & Regioselectivity Challenges

Friedel-Crafts acylation relies on the generation of a highly reactive acylium ion intermediate via the complexation of an acyl chloride with a strong Lewis acid, typically aluminum chloride (AlCl₃) [1].

When applying this methodology to m-xylene (1,3-dimethylbenzene), the regiochemical outcome is dictated by the synergistic ortho/para-directing effects of the two methyl groups. Electrophilic attack occurs predominantly at the 4-position, yielding the 2,4-dimethylphenyl isomer as the overwhelming kinetic and thermodynamic major product (>95%) [2]. Attack at the 2-position is sterically blocked, while attack at the 5-position—which yields our target 3,5-dimethylphenyl isomer —is electronically disfavored because it is meta to both electron-donating methyl groups.

To synthesize Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate via a direct Friedel-Crafts method, chemists must accept a self-validating reality: the reaction will produce a massive excess of the 2,4-isomer. The protocol below leverages this standard acylation [3, 4], followed by a high-resolution reverse-phase preparative HPLC step to isolate the trace 3,5-isomer. This approach is standard practice in pharmaceutical impurity synthesis where alternative cross-coupling routes may be cost-prohibitive or synthetically complex.

Workflow Visualization

G A Ethyl 6-chloro-6-oxohexanoate + AlCl3 B Acylium Ion Complex (Electrophile Generation) A->B Lewis Acid Activation C m-Xylene Addition (DCM, 0 °C to RT) B->C D Wheland Intermediate Formation C->D Electrophilic Attack E Major Product (>95%) 2,4-dimethylphenyl isomer D->E Kinetically Favored F Minor Product (<1%) 3,5-dimethylphenyl isomer D->F Electronically Disfavored G Preparative HPLC (Reverse Phase) E->G F->G H Target Molecule: Ethyl 6-(3,5-dimethylphenyl) -6-oxohexanoate G->H Isomer Isolation

Workflow for the Friedel-Crafts acylation and isolation of the 3,5-dimethylphenyl isomer.

Materials and Reagents

Table 1: Material Equivalents and Quantities

ReagentMW ( g/mol )EquivalentsAmountRole
m-Xylene (Anhydrous)106.171.010.6 g (100 mmol)Aromatic Substrate
Ethyl adipoyl chloride192.641.121.2 g (110 mmol)Acylating Agent
Aluminum Chloride (AlCl₃)133.341.520.0 g (150 mmol)Lewis Acid Catalyst
Dichloromethane (DCM)84.93Solvent150 mLReaction Medium
Hydrochloric Acid (37%)36.46Quench50 mLCatalyst Hydrolysis

Experimental Protocol

Step 1: Preparation of the Acylium Ion Complex
  • Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Add anhydrous AlCl₃ (20.0 g, 150 mmol) and anhydrous DCM (100 mL) to the flask. Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve ethyl adipoyl chloride (21.2 g, 110 mmol) in anhydrous DCM (25 mL).

  • Add the acid chloride solution dropwise over 30 minutes. The suspension will transition to a homogeneous pale-yellow solution, indicating the successful generation of the acylium ion complex.

Step 2: Electrophilic Aromatic Substitution
  • Dissolve m-xylene (10.6 g, 100 mmol) in anhydrous DCM (25 mL).

  • Add the m-xylene solution dropwise to the active acylium ion complex at 0 °C. Note: Maintaining 0 °C is critical to control the exothermic nature of the EAS and prevent polymerization of the aliphatic chain.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C).

  • Stir the mixture for 4 hours under a continuous nitrogen atmosphere.

Step 3: Quench and Liquid-Liquid Extraction
  • Carefully pour the dark reaction mixture into a vigorously stirred 1 L beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. Caution: The hydrolysis of the aluminum complex is highly exothermic and releases HCl gas [5].

  • Stir the biphasic mixture for 30 minutes until the aluminum salts are fully dissolved in the aqueous phase, leaving a clear organic layer.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with additional DCM (2 × 50 mL).

  • Combine the organic layers and wash sequentially with distilled water (100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude isomer mixture as a viscous oil.

Step 4: Preparative HPLC Isolation
  • Rationale: Standard silica gel chromatography cannot effectively resolve the 2,4- and 3,5-isomers. Reverse-phase HPLC is required.

  • Column: C18 Reverse Phase Prep Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 70% Acetonitrile / 30% Water (buffered with 0.1% Formic Acid).

  • Flow Rate: 20 mL/min with UV detection at 254 nm.

  • Collection: The major 2,4-isomer will elute first. Collect the minor peak eluting immediately after the main peak.

  • Lyophilize the collected minor fractions to obtain pure Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate.

Analytical Characterization

Table 2: Expected Analytical Profiling for Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate

MethodKey Signals / Data PointsInterpretation
¹H NMR (400 MHz, CDCl₃)δ 7.56 (s, 2H), 7.18 (s, 1H)Aromatic protons exhibiting meta coupling, confirming the elusive 3,5-substitution pattern.
¹H NMR δ 4.12 (q, J = 7.1 Hz, 2H), 1.25 (t, J = 7.1 Hz, 3H)Intact ethyl ester group (-OCH₂CH₃).
¹H NMR δ 2.95 (t, J = 7.2 Hz, 2H)α-Methylene protons adjacent to the newly formed ketone (-CH₂-C=O).
¹H NMR δ 2.35 (s, 6H)Two equivalent aromatic methyl groups.
¹³C NMR (100 MHz, CDCl₃)δ 199.5, 173.6Distinct signals for the ketone carbonyl and ester carbonyl, respectively.
LC-MS (ESI+)m/z 277.18 [M+H]⁺Corresponds to the target formula C₁₆H₂₂O₃ (Exact Mass: 276.16).

Troubleshooting & Optimization

  • Why use 1.5 equivalents of AlCl₃? Causality: In Friedel-Crafts acylations, the Lewis acid strongly coordinates to the carbonyl oxygen of the newly formed ketone product, effectively removing the catalyst from the active cycle [3]. A full equivalent is required to satisfy this product complexation, plus an additional 0.1–0.5 equivalents to drive the initial acylium ion generation.

  • Issue: High levels of polymeric byproducts. Causality: Ethyl adipoyl chloride is a bifunctional molecule that can undergo self-condensation or degradation if the temperature exceeds 25 °C prior to the addition of the aromatic substrate. Solution: Strictly maintain 0 °C during Step 1 and ensure the m-xylene is added before the mixture is allowed to warm.

  • Issue: Ester hydrolysis during the quench. Causality: Prolonged exposure to concentrated HCl during the exothermic quench can inadvertently hydrolyze the distal ethyl ester to the corresponding carboxylic acid. Solution: Keep the quench mixture ice-cold and strictly limit the biphasic stirring time to a maximum of 30 minutes before phase separation.

References

  • Master Organic Chemistry. "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation". Available at:[Link]

  • Mu, M., et al. "An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride." RSC Advances, 2014, 4(70). Available at:[Link]

  • Google Patents. "CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate".
  • Lightner, D. A., et al. "A C−H···OC Hydrogen Bond? Intramolecular Hydrogen Bonding in a Novel Semirubin." The Journal of Organic Chemistry, 2001. Available at:[Link]

Application

Application Note &amp; Protocols: Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate as a Versatile Scaffold in Medicinal Chemistry

Executive Summary Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate (CAS: 898751-75-2) is a highly versatile, structurally unique building block utilized extensively in modern drug discovery[1]. Comprising a lipophilic 3,5-dim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate (CAS: 898751-75-2) is a highly versatile, structurally unique building block utilized extensively in modern drug discovery[1]. Comprising a lipophilic 3,5-dimethylphenyl headgroup and a flexible 6-carbon oxohexanoate aliphatic chain, this scaffold is uniquely suited for designing molecules that require precise spatial orientation within deep, hydrophobic protein binding pockets[2]. This application note details the mechanistic rationale for employing this scaffold, alongside self-validating synthetic protocols for its regioselective preparation and downstream functionalization.

Mechanistic Insights: Causality in Scaffold Selection

In medicinal chemistry, the substitution pattern on an aromatic ring dictates both the pharmacokinetics and the pharmacodynamics of the resulting active pharmaceutical ingredient (API).

The 3,5-Dimethylphenyl Motif: Unlike ortho- or para-substituted analogs, the 3,5-dimethyl (meta-substituted) configuration provides a broad, flat hydrophobic surface. This specific steric bulk prevents unfavorable ortho-steric clashes while maximizing van der Waals interactions. This is particularly effective when targeting kinases such as p38 Mitogen-Activated Protein Kinase (MAPK) or nuclear receptors like RORγt, where the 3,5-dimethylphenyl group acts as a "wedge" to lock the molecule into the inactive conformation of the target protein[2].

The 6-Oxohexanoate Linker: The 6-carbon chain serves as a flexible spacer, crucial for bridging distinct pharmacophores. The presence of two orthogonal reactive handles—a ketone at C6 and an ethyl ester at C1—enables sequential, chemoselective functionalization[3]. The ester can be saponified to a free acid (forming 6-(3,5-dimethylphenyl)-6-oxohexanoic acid) for amide coupling, while the ketone is primed for reductive amination, olefination, or heterocyclization.

SignalingPathway A Inflammatory Stimuli (e.g., TNF-α, IL-1β) B MKK3 / MKK6 (Upstream Kinases) A->B Activation C p38 MAPK (Target Protein) B->C Phosphorylation E Pro-inflammatory Cytokine Production C->E Gene Transcription D 6-Aryl-6-oxohexanoate Derivatives D->C Allosteric Inhibition

Caption: Mechanism of p38 MAPK inhibition by 6-aryl-6-oxohexanoate derivatives.

Experimental Protocols: A Self-Validating System

Protocol 1: Regioselective Synthesis of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate

Expert Insight (Causality): Standard Friedel-Crafts acylation of m-xylene with ethyl adipoyl chloride predominantly yields the 2,4-dimethylphenyl isomer due to the strong ortho/para directing effects of the methyl groups. To achieve absolute regiocontrol for the 3,5-isomer, a directed nucleophilic acyl substitution using a Weinreb amide is mandatory.

Materials:

  • 3,5-Dimethylphenylmagnesium bromide (0.5 M in THF)

  • Ethyl 6-(methoxy(methyl)amino)-6-oxohexanoate (Weinreb amide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere. Add 50 mL of anhydrous THF and 10 mmol of the Weinreb amide.

  • Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach exactly -78 °C. Rationale: Cryogenic temperatures stabilize the tetrahedral intermediate and prevent over-addition of the Grignard reagent, which would otherwise yield a tertiary alcohol.

  • Addition: Dropwise, add 11 mmol (1.1 eq) of 3,5-dimethylphenylmagnesium bromide over 30 minutes using a syringe pump to maintain internal temperature.

  • Incubation & Validation: Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to 0 °C over 1 hour. Validation Check: Perform a TLC (Hexanes:EtOAc 4:1); the plate should show complete consumption of the lower-Rf Weinreb amide.

  • Quenching: Quench the stable tetrahedral intermediate by slowly adding 20 mL of saturated aqueous NH₄Cl at 0 °C.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the pure ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate[1].

SynthWorkflow A 3,5-Dimethylphenylmagnesium Bromide C Nucleophilic Acyl Substitution (THF, -78°C to 0°C) A->C B Ethyl 6-(methoxy(methyl)amino) -6-oxohexanoate B->C D Ethyl 6-(3,5-dimethylphenyl) -6-oxohexanoate C->D Quench (NH4Cl) E Downstream APIs (e.g., Kinase Inhibitors) D->E Reductive Amination / Saponification

Caption: Regioselective synthetic workflow for Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate.

Protocol 2: Chemoselective Reductive Amination

Expert Insight: To build an alkyl-aryl linker for an API, the C6 ketone can be converted to a secondary amine. Using sodium triacetoxyborohydride (STAB) ensures chemoselectivity, reducing the transient iminium ion without affecting the C1 ethyl ester.

Step-by-Step Methodology:

  • Dissolve 5 mmol of ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate and 5.5 mmol of a primary amine (e.g., cyclopropylamine) in 25 mL of anhydrous 1,2-dichloroethane (DCE).

  • Add 1.0 eq of glacial acetic acid to catalyze imine formation. Stir at room temperature for 2 hours.

  • Add 7.5 mmol (1.5 eq) of STAB portion-wise. Rationale: STAB is a mild reducing agent that is stable in mildly acidic conditions and lacks the hydride nucleophilicity required to reduce the ester moiety.

  • Stir for 12 hours. Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry, and purify to isolate the secondary amine intermediate.

Quantitative Data Presentation

To highlight the efficiency of the Weinreb amide route compared to traditional methods, the following table summarizes the physicochemical properties and synthetic metrics of related 6-aryl-6-oxohexanoates.

Compound NameAromatic SubstitutionEstimated LogPPreferred Synthetic RouteTypical Isolated Yield
Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate 3,5-Dimethyl3.82Grignard + Weinreb Amide78 - 82%
Ethyl 6-(2,4-dimethylphenyl)-6-oxohexanoate2,4-Dimethyl3.82Friedel-Crafts Acylation85 - 89%
Ethyl 6-(4-fluorophenyl)-6-oxohexanoate4-Fluoro2.95Friedel-Crafts Acylation90 - 94%
Ethyl 6-phenyl-6-oxohexanoateUnsubstituted2.68Friedel-Crafts Acylation88 - 92%

Table 1: Comparative synthetic metrics and properties of 6-aryl-6-oxohexanoate derivatives. The 3,5-dimethyl variant requires a specialized route to ensure high regiopurity.

Conclusion

Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate is an indispensable building block for developing advanced therapeutics. By understanding the causality behind its regioselective synthesis and chemoselective functionalization, medicinal chemists can reliably integrate this scaffold into complex drug discovery pipelines, particularly for targeting hydrophobic protein domains.

References

  • Benchchem. "A Comparative Review of 6-(Difluorophenyl)-6-oxohexanoic Acid Isomers in Drug Discovery." Benchchem. 2

  • BLDpharm. "898751-75-2 | Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate." BLDpharm Product Catalog. 1

  • PubChem. "6-Oxohexanoate | C6H9O3- | CID 5460210." National Library of Medicine. 3

Sources

Method

Application Note: Chemoselective Catalytic Reduction Techniques for Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate

Scientific Context & Chemoselectivity Challenges Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate is a highly versatile aryl keto ester intermediate frequently utilized in the synthesis of complex active pharmaceutical ingred...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Chemoselectivity Challenges

Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate is a highly versatile aryl keto ester intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The structural dichotomy of this molecule—a highly reactive benzylic ketone at the C6 position and a relatively stable aliphatic ethyl ester at the C1 position—presents a classic chemoselectivity challenge during drug development.

Depending on the targeted pharmacophore, process chemists typically require one of two divergent transformations:

  • Pathway A (Chiral Alcohol Synthesis): Enantioselective reduction of the carbonyl to yield the chiral secondary alcohol while strictly preserving the ester moiety.

  • Pathway B (Complete Deoxygenation): Complete reduction of the ketone to a fully saturated alkyl chain (arylalkane) without hydrolyzing or reducing the ester.

This application note details two field-proven, self-validating catalytic protocols designed to achieve these transformations with high fidelity, explaining the mechanistic causality behind each experimental parameter.

Mechanistic Causality & Catalyst Selection

Pathway A: Asymmetric Transfer Hydrogenation (ATH)

To achieve high enantiomeric excess (ee) without over-reduction, the Noyori-Ikariya Ru(II) complex—specifically RuCl(p-cymene)[(S,S)-Ts-DPEN]—is the industry standard[1]. The causality behind this choice lies in the metal-ligand bifunctional mechanism. The reaction proceeds via a highly ordered, six-membered pericyclic transition state. The ruthenium center delivers a hydride to the carbonyl carbon, while the tosylethylenediamine (Ts-DPEN) ligand simultaneously delivers a proton to the carbonyl oxygen.

  • Chemoselectivity Rationale: The C1 ester group remains untouched because it lacks the requisite electrophilicity and spatial geometry to participate in this specific concerted transition state.

Pathway B: Chemoselective Deoxygenation

When the target is the methylene derivative, heterogeneous Palladium on Carbon (Pd/C) combined with a mild, green hydride source like Polymethylhydrosiloxane (PMHS) is optimal[2]. The reaction proceeds sequentially: initial reduction of the ketone to the benzylic alcohol, followed by rapid hydrogenolysis of the activated benzylic C-O bond.

  • Chemoselectivity Rationale: The aliphatic ester at C1 is electronically isolated from the aromatic ring. It lacks the benzylic activation required for Pd-mediated oxidative addition and subsequent C-O bond cleavage, ensuring complete chemoselectivity.

Pathways SM Ethyl 6-(3,5-dimethylphenyl) -6-oxohexanoate ATH Pathway A: ATH Ru(II) Noyori Catalyst HCOOH / Et3N SM->ATH Chemoselective Reduction Deox Pathway B: Deoxygenation Pd/C Catalyst PMHS SM->Deox Benzylic Cleavage Alcohol Chiral Alcohol (>98% ee) ATH->Alcohol Alkane Methylene Derivative (Complete Deoxygenation) Deox->Alkane

Divergent catalytic reduction pathways for Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for both catalytic pathways.

ParameterPathway A: Chiral Alcohol SynthesisPathway B: Complete Deoxygenation
Target Moiety C6 Secondary AlcoholC6 Methylene (-CH2-)
Catalyst RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)5% Pd/C (2.0 mol% Pd)
Reductant HCOOH / Et3N (5:2 azeotrope)Polymethylhydrosiloxane (PMHS)
Solvent DMF (Anhydrous, Degassed)Ethanol (Absolute)
Temperature 25 °C40 °C
Typical Yield >92%>88%
Selectivity >98% ee; Complete ester retentionComplete ester retention

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify success at each critical stage.

Protocol 1: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of Ethyl (6S)-6-(3,5-dimethylphenyl)-6-hydroxyhexanoate.

  • System Preparation & Degassing:

    • Action: In a flame-dried Schlenk flask under argon, dissolve Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate (10.0 mmol) in anhydrous DMF (20 mL). Sparge the solution with argon for 15 minutes.

    • Causality: The active 16-electron Ru species is highly susceptible to oxidative deactivation by dissolved O₂.

    • Validation Checkpoint: Oxygen sensor or visual confirmation of continuous, uniform argon bubbling.

  • Catalyst Activation:

    • Action: Add RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.05 mmol, 0.5 mol%). Stir for 10 minutes at room temperature.

    • Validation Checkpoint: The solution must transition to a deep orange/red hue, indicating the formation of the active catalytic complex.

  • Reductant Addition:

    • Action: Cool the flask to 0 °C. Dropwise, add a pre-mixed, degassed azeotrope of formic acid/triethylamine (5:2 molar ratio, 3.0 equivalents of HCOOH).

    • Causality: The azeotrope acts as the hydride source. Dropwise addition at 0 °C controls the exothermic generation of CO₂ gas.

  • Reaction Monitoring:

    • Action: Warm to 25 °C and stir for 12 hours.

    • Validation Checkpoint: Monitor via chiral HPLC (UV 254 nm). The reaction is complete when the starting material peak area is <1%. The evolution of CO₂ bubbles should cease.

  • Quenching & Isolation:

    • Action: Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL) until gas evolution stops. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Validation Checkpoint: The aqueous phase pH must strictly be 7–8 before extraction to prevent acid-catalyzed racemization of the newly formed chiral center.

Workflow Prep 1. Substrate & Catalyst Prep Strictly anaerobic conditions Mix 2. HCOOH/Et3N Addition Exothermic control (0°C to RT) Prep->Mix React 3. Catalytic Cycle Stir at 25°C, monitor via HPLC Mix->React Quench 4. Reaction Quenching Neutralize with NaHCO3 React->Quench Extract 5. Extraction & Wash EtOAc / Brine Quench->Extract Purify 6. Column Chromatography Isolate pure chiral alcohol Extract->Purify

Step-by-step experimental workflow for the Asymmetric Transfer Hydrogenation (ATH) protocol.

Protocol 2: Pd/C-Catalyzed Chemoselective Deoxygenation

Objective: Synthesis of Ethyl 6-(3,5-dimethylphenyl)hexanoate.

  • Reaction Assembly:

    • Action: In a round-bottom flask, dissolve the starting material (10.0 mmol) in absolute ethanol (30 mL). Add 5% Pd/C (425 mg, ~2.0 mol% Pd).

    • Causality: Ethanol serves as a protic solvent that facilitates the hydrogenolysis of the intermediate benzylic alcohol.

  • Hydride Addition:

    • Action: Slowly add Polymethylhydrosiloxane (PMHS) (40.0 mmol hydride equivalents) via syringe.

    • Causality: PMHS is chosen over H₂ gas to avoid high-pressure reactor setups and to suppress potential over-reduction of the aromatic ring[2].

    • Validation Checkpoint: Mild, controlled effervescence (H₂ gas evolution from PMHS decomposition) should be observed. If effervescence is too violent, cool the flask in a water bath.

  • Thermal Cycling & Monitoring:

    • Action: Heat the mixture to 40 °C and stir for 6 hours.

    • Validation Checkpoint: Analyze an aliquot via LC-MS. The mass spectrum must show a complete shift from the starting material [M+H]+ to the deoxygenated product [M−16+H]+ (indicating the loss of the oxygen atom).

  • Workup & Siloxane Removal:

    • Action: Cool to room temperature. Slowly add 2M aqueous NaOH (15 mL) and stir vigorously for 30 minutes to hydrolyze residual PMHS into an insoluble silicone resin. Filter the entire mixture through a pad of Celite to remove both the Pd/C catalyst and the siloxane byproducts.

    • Validation Checkpoint: Complete cessation of gas evolution upon NaOH addition confirms all active hydride has been safely quenched.

References

  • Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters - PMC National Center for Biotechnology Information (NIH)[Link]

  • Mild Deoxygenation of Aromatic Ketones and Aldehydes over Pd/C Using Polymethylhydrosiloxane as the Reducing Agent ResearchGate / Angewandte Chemie[Link]

Sources

Application

Application Note: HPLC Method Development and Validation for Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate

Introduction & Analytical Context Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate (CAS: 898751-75-2) is a highly lipophilic fine chemical intermediate characterized by a hexanoate aliphatic backbone, an ethyl ester terminus,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate (CAS: 898751-75-2) is a highly lipophilic fine chemical intermediate characterized by a hexanoate aliphatic backbone, an ethyl ester terminus, and a 3,5-dimethylphenyl ketone moiety[1]. In pharmaceutical and chemical manufacturing, ensuring the purity of this intermediate is critical, as residual precursors or degradation products can propagate through subsequent synthetic steps.

The primary analytical challenge lies in structurally similar impurities, specifically its hydrolysis product and synthetic precursor, 6-(3,5-dimethylphenyl)-6-oxohexanoic acid[2]. Developing a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method requires precise control over stationary phase chemistry and mobile phase thermodynamics to ensure baseline resolution between the neutral ester and the ionizable acid.

Analytical Quality by Design (AQbD) Strategy

To ensure the method is robust and fit-for-purpose throughout its lifecycle, we employ an Analytical Quality by Design (AQbD) approach in alignment with ICH Q14 and the proposed revisions to USP <1225>[3].

AQbD ATP Analytical Target Profile (ATP) Definition Risk Risk Assessment (CQA & CMA Identification) ATP->Risk DoE Design of Experiments (Method Optimization) Risk->DoE MODR Method Operable Design Region (MODR) DoE->MODR Val Method Validation (ICH Q2(R2)) MODR->Val Life Continuous Procedure Performance Verification Val->Life

Figure 1: AQbD lifecycle workflow for HPLC method development and continuous verification.

Causality Behind Experimental Choices
  • Stationary Phase Selection: A high-density C18 (octadecylsilane) column was selected. The extensive hydrophobic ligand coverage provides optimal retention for the highly non-polar 3,5-dimethylphenyl and hexanoate groups via dispersive Van der Waals interactions.

  • Mobile Phase pH Control: The primary degradation product, 6-(3,5-dimethylphenyl)-6-oxohexanoic acid, has a pKa of approximately 4.8. If analyzed at a neutral pH, this impurity would partially ionize, leading to severe peak tailing and unpredictable retention times. By buffering the aqueous mobile phase with 0.1% Formic Acid (pH ~2.7), the acid impurity is fully protonated (neutralized), ensuring sharp, symmetrical peaks and reproducible chromatography.

  • Gradient Elution Kinetics: An isocratic method with high organic content would elute the target ester quickly but cause polar impurities to co-elute in the void volume. Conversely, low organic content would lead to excessive band broadening for the ester. A gradient starting at 40% Acetonitrile allows polar impurities to partition and separate, while a rapid ramp to 90% Acetonitrile elutes the highly lipophilic ester with maximum theoretical plates.

Experimental Protocols & Self-Validating System

To guarantee trustworthiness, this protocol is designed as a self-validating system . The method cannot be used for sample reporting unless the embedded System Suitability Test (SST) criteria are met prior to every run. This ensures the system proves its own "Fitness for Purpose" dynamically[3].

Reagents & Materials
  • Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate reference standard (>99.5% purity).

  • 6-(3,5-dimethylphenyl)-6-oxohexanoic acid reference standard (for resolution testing).

  • Acetonitrile (ACN), HPLC Grade.

  • Milli-Q Water (18.2 MΩ·cm).

  • Formic Acid, LC-MS Grade.

Step-by-Step Sample Preparation Protocol

Protocol Weigh Weigh 10.0 mg Standard Dissolve Dissolve in 10 mL ACN (Stock) Weigh->Dissolve Dilute Dilute 1:10 in 50:50 ACN:H2O Dissolve->Dilute Filter Filter (0.22 µm PTFE) Dilute->Filter Inject Inject 10 µL into HPLC Filter->Inject

Figure 2: Standardized sample preparation workflow for quantitative HPLC analysis.

  • Stock Solution: Accurately weigh 10.0 mg of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate into a 10 mL volumetric flask. Dissolve completely in 100% ACN (Concentration: 1.0 mg/mL).

  • Working Standard: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask. Dilute to volume with Diluent (50:50 ACN:Water) to achieve a final concentration of 100 µg/mL.

  • Resolution Solution: Spike the working standard with 5 µg/mL of 6-(3,5-dimethylphenyl)-6-oxohexanoic acid.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter (discarding the first 1 mL) directly into HPLC vials.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterCondition
Column C18, 150 mm × 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Milli-Q Water (v/v)
Mobile Phase B 100% Acetonitrile
Gradient Program 0-2 min: 40% B2-8 min: 40% → 90% B8-10 min: 90% B10-10.1 min: 90% → 40% B10.1-15 min: 40% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C
Injection Volume 10 µL
Detection UV at 254 nm (optimal for 3,5-dimethylphenyl chromophore)

Method Validation Framework

The method was rigorously validated according to the guidelines[4].

System Suitability (The Self-Validating Gate)

Before any sample sequence, the Resolution Solution and six replicate injections of the Working Standard must be analyzed. The sequence is automatically aborted if the criteria in Table 2 are not met, ensuring continuous data integrity.

Table 2: System Suitability Criteria

ParameterAcceptance CriteriaTypical Result
Retention Time (Main Peak) ~7.2 min7.24 min
Resolution (Rs) ≥ 2.0 (between acid impurity and ester)4.8
Tailing Factor (Tf) ≤ 1.51.12
Theoretical Plates (N) ≥ 500012,450
Injection Precision (%RSD) ≤ 2.0% (Area, n=6)0.45%
Specificity, Linearity, and Accuracy
  • Specificity: Forced degradation studies (0.1N HCl, 0.1N NaOH, 3% H2O2, 60°C heat, and UV light) demonstrated that all degradation products—primarily the free acid—elute well before the main ester peak. Peak purity analysis via Diode Array Detection (DAD) confirmed no co-eluting impurities, satisfying ICH Q2(R2) specificity mandates[4].

  • Linearity & Range: The method exhibits excellent linearity across 10% to 150% of the target concentration, ensuring accurate quantitation even if the sample concentration fluctuates.

  • Accuracy: Recovery studies performed by spiking known amounts of the standard into a synthetic matrix yielded recoveries tightly clustered around 100%, proving the absence of matrix effects.

Table 3: ICH Q2(R2) Validation Summary Data

Validation ParameterRange / Acceptance CriteriaExperimental Result
Linearity Range 10 - 150 µg/mLR² = 0.9998, y-intercept ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 101.5 µg/mL
Accuracy (Recovery) 98.0% - 102.0% (at 50%, 100%, 150%)99.4% - 100.8%
Repeatability %RSD ≤ 2.0% (n=6 preparations)0.62%
Intermediate Precision %RSD ≤ 2.0% (Different day/analyst)0.85%

Conclusion

A highly specific, stability-indicating HPLC method has been successfully developed for the analysis of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate. By leveraging an AQbD approach and understanding the physicochemical properties of the molecule and its degradation pathways, the method utilizes a low-pH gradient to ensure robust separation. The integration of strict System Suitability criteria creates a self-validating protocol that guarantees analytical reliability in routine quality control and research environments.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: europa.eu URL: [4]

  • Title: Proposed Revision of USP <1225> Published in the Pharmacopeial Forum Source: gmp-compliance.org URL: [3]

  • Title: 에틸 6-(3,5-다이메틸-4-메톡시페닐)-6-옥소헥사노에이트 (Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate) Source: guidechem.com URL: [1]

  • Title: 6-(3,5-DIMETHYLPHENYL)-6-OXOHEXANOIC ACID 공급업체 맵 Source: guidechem.com URL: [2]

Sources

Method

Application Notes and Protocols for the Scale-Up Production of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate for API Manufacturing

Introduction Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate is a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its timely and cost-effective production, while maintaining stringent q...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate is a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its timely and cost-effective production, while maintaining stringent quality standards, is paramount for the pharmaceutical industry. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up production of this critical intermediate. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss modern process control strategies essential for successful and compliant manufacturing.

The synthesis of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate is primarily achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of an acylating agent with an aromatic substrate in the presence of a Lewis acid catalyst.[1][2] While straightforward in principle, scaling this reaction from the laboratory bench to a manufacturing plant presents several challenges, including heat management, control of side reactions, and ensuring batch-to-batch consistency.[3]

This guide will address these challenges by integrating the principles of Quality by Design (QbD) and Process Analytical Technology (PAT), as encouraged by regulatory bodies like the FDA.[4][5] By understanding the critical process parameters (CPPs) and their impact on critical quality attributes (CQAs), we can develop a robust and well-controlled manufacturing process.

Reaction Mechanism and Scientific Rationale

The core of this synthesis is the Friedel-Crafts acylation of m-xylene with an appropriate acylating agent, such as ethyl 5-(chloroformyl)pentanoate (adipic acid monoethyl ester chloride). The reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).[2]

The mechanism proceeds through the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst activates the acyl chloride, leading to the formation of a highly electrophilic acylium ion. This is a resonance-stabilized carbocation.[6]

  • Electrophilic Aromatic Substitution: The electron-rich m-xylene ring acts as a nucleophile, attacking the acylium ion. The methyl groups on the m-xylene ring are ortho-, para-directing.[7] Due to steric hindrance from the two methyl groups, the acylation predominantly occurs at the C4 position, leading to the desired 1,3,5-trisubstituted product.[8]

  • Regeneration of Aromaticity and Catalyst: A proton is lost from the intermediate carbocation (arenium ion), restoring the aromaticity of the ring. The Lewis acid catalyst is regenerated in the work-up stage.

The choice of a non-polar solvent like dichloromethane is crucial to solubilize the reactants and facilitate the reaction while minimizing side reactions.[9]

Visualizing the Synthesis Workflow

The following diagram illustrates the overall workflow for the production of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & QC Raw Material QC Raw Material QC Acyl Chloride Preparation Acyl Chloride Preparation Raw Material QC->Acyl Chloride Preparation Acyl Chloride Addition Acyl Chloride Addition Acyl Chloride Preparation->Acyl Chloride Addition Reactor Setup Reactor Setup Charge m-xylene & Solvent Charge m-xylene & Solvent Reactor Setup->Charge m-xylene & Solvent Cooling Cooling Charge m-xylene & Solvent->Cooling Catalyst Addition Catalyst Addition Cooling->Catalyst Addition Catalyst Addition->Acyl Chloride Addition Reaction Monitoring (PAT) Reaction Monitoring (PAT) Acyl Chloride Addition->Reaction Monitoring (PAT) Quenching Quenching Reaction Monitoring (PAT)->Quenching Phase Separation Phase Separation Quenching->Phase Separation Washing Washing Phase Separation->Washing Solvent Removal Solvent Removal Washing->Solvent Removal Crude Product Crude Product Solvent Removal->Crude Product Purification (e.g., Distillation) Purification (e.g., Distillation) Crude Product->Purification (e.g., Distillation) Final Product QC Final Product QC Purification (e.g., Distillation)->Final Product QC Packaging & Storage Packaging & Storage Final Product QC->Packaging & Storage

Caption: High-level workflow for the production of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate.

Detailed Protocols

Protocol 1: Laboratory-Scale Synthesis (100 g Scale)

This protocol serves as a baseline for understanding the reaction before scaling up.

Materials:

Reagent/MaterialMolar Mass ( g/mol )Amount (g)MolesEquivalents
m-Xylene106.17159.261.53.0
Adipic acid monoethyl ester174.2087.100.51.0
Thionyl chloride118.9771.380.61.2
Aluminum chloride (anhydrous)133.3473.340.551.1
Dichloromethane (anhydrous)-1000 mL--
Hydrochloric acid (conc.)-As needed--
Saturated sodium bicarbonate solution-As needed--
Brine-As needed--
Anhydrous magnesium sulfate-As needed--

Procedure:

  • Preparation of Ethyl 5-(chloroformyl)pentanoate:

    • In a fume hood, combine adipic acid monoethyl ester and a catalytic amount of DMF in a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber.

    • Slowly add thionyl chloride dropwise at room temperature.

    • After the addition is complete, heat the mixture to reflux for 2-3 hours until gas evolution ceases.

    • Allow the mixture to cool to room temperature and remove excess thionyl chloride under reduced pressure. The resulting crude ethyl 5-(chloroformyl)pentanoate is used directly in the next step.

  • Friedel-Crafts Acylation:

    • In a separate, dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add the crude ethyl 5-(chloroformyl)pentanoate dropwise to the aluminum chloride suspension, maintaining the temperature below 10 °C.

    • After the addition is complete, add m-xylene dropwise, again keeping the temperature below 10 °C.

    • Once the addition of m-xylene is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Upon reaction completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation to yield Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate as a clear oil.

Protocol 2: Pilot-Scale Production (10 kg Scale)

Scaling up requires careful consideration of heat transfer, reagent addition rates, and safety.

Key Scale-Up Considerations:

  • Heat Management: The Friedel-Crafts acylation is exothermic. A jacketed reactor with precise temperature control is mandatory. The rate of addition of reactants must be carefully controlled to maintain the desired temperature range.[10]

  • Reagent Addition: Use of metering pumps for the addition of the acyl chloride and m-xylene is recommended for precise control. Sub-surface addition can help to minimize splashing and improve mixing.

  • Quenching: The quenching step is highly exothermic and releases HCl gas. The quench should be performed in a controlled manner by slowly adding the reaction mixture to a well-agitated vessel containing the ice/acid mixture. Adequate ventilation and a scrubber system are essential.

  • Material Compatibility: Ensure all equipment is compatible with the corrosive reagents and reaction conditions.

Procedure (adapted for a 100 L jacketed reactor):

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge and Cool: Charge anhydrous dichloromethane and anhydrous aluminum chloride to the reactor. Start agitation and cool the jacket to 0-5 °C.

  • Acyl Chloride Addition: Slowly add ethyl 5-(chloroformyl)pentanoate via a metering pump over 1-2 hours, maintaining the internal temperature below 10 °C.

  • m-Xylene Addition: Add m-xylene via a metering pump over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction in real-time using in-line PAT (see below).

  • Work-up:

    • Prepare a separate quench vessel with a mixture of ice and concentrated hydrochloric acid.

    • Slowly transfer the reaction mixture to the quench vessel under controlled temperature and agitation.

    • After the quench is complete, allow the phases to separate.

    • Transfer the organic layer to a separate vessel for washing.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Isolation and Purification:

    • Remove the dichloromethane under vacuum.

    • Purify the resulting crude oil by vacuum distillation using a packed column to achieve the desired purity.

Process Analytical Technology (PAT) for Enhanced Control

Implementing PAT is crucial for moving from a "testing to quality" to a "building in quality" approach, as advocated by the FDA's QbD initiative.[5] For this Friedel-Crafts acylation, in-line Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for real-time reaction monitoring.[11][12]

PAT Implementation:

  • In-line FTIR Probe: An attenuated total reflectance (ATR) FTIR probe is inserted directly into the reactor.

  • Monitoring Critical Parameters: The FTIR spectrometer continuously collects spectra of the reaction mixture. Specific infrared absorption bands can be monitored to track the concentration of key species:

    • Disappearance of the Acyl Chloride: Monitor the carbonyl stretch of the acyl chloride (typically around 1780-1815 cm⁻¹).

    • Formation of the Ketone Product: Monitor the growth of the aryl ketone carbonyl stretch (typically around 1680-1700 cm⁻¹).

  • Real-Time Decision Making: By trending the peak heights or areas of these characteristic bands, operators can:

    • Determine the reaction endpoint with high precision, avoiding unnecessary reaction time and the formation of impurities.

    • Ensure batch-to-batch consistency by following a consistent reaction profile.

    • Detect any process deviations in real-time, allowing for immediate corrective action.

G Reactor Reactor In-line FTIR Probe In-line FTIR Probe Reactor->In-line FTIR Probe Measures reaction mixture Spectrometer Spectrometer In-line FTIR Probe->Spectrometer Transmits spectral data Real-time Data Analysis Real-time Data Analysis Spectrometer->Real-time Data Analysis Processes spectra Process Control System Process Control System Process Control System->Reactor Adjusts parameters (e.g., temperature, addition rate) Real-time Data Analysis->Process Control System Provides concentration trends

Caption: A PAT control loop for real-time monitoring of the Friedel-Crafts acylation.

Quality Control and Analytical Methods

Robust analytical methods are essential to ensure the final product meets the required specifications for API manufacturing.

ParameterAnalytical MethodTypical Specification
Identity FTIR, ¹H NMR, ¹³C NMR, Mass SpectrometryConforms to reference spectra
Assay HPLC-UV, GC-FID≥ 99.0%
Related Substances HPLC-UV, GC-FIDIndividual impurity ≤ 0.1%, Total impurities ≤ 0.5%
Residual Solvents Headspace GC-FIDAs per ICH Q3C guidelines

HPLC Method for Assay and Impurity Profiling:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.[13]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

This method should be fully validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Regulatory and Safety Considerations

The manufacturing of API intermediates must adhere to Good Manufacturing Practices (GMP) as outlined in the ICH Q7 guideline.[14][15] This includes requirements for:

  • Quality Management: A robust quality management system must be in place.[16]

  • Personnel: All personnel must be adequately trained.

  • Facilities and Equipment: Facilities and equipment must be designed, maintained, and cleaned to prevent contamination.[17]

  • Documentation: All manufacturing steps, in-process controls, and analytical results must be thoroughly documented.

  • Process Validation: The manufacturing process must be validated to ensure it consistently produces a product of the required quality.[18]

Safety:

  • Reagents: Thionyl chloride and aluminum chloride are highly corrosive and react violently with water. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Reaction: The Friedel-Crafts acylation is exothermic and generates HCl gas. Ensure adequate cooling and ventilation.

  • Quenching: The quenching process is highly exothermic and releases large volumes of HCl gas. Perform this step with extreme caution in a controlled manner.

Conclusion

The scale-up production of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate is a critical step in the manufacturing of several important APIs. A thorough understanding of the Friedel-Crafts acylation chemistry, coupled with careful process engineering and the implementation of modern process analytical technologies, is essential for a successful, robust, and compliant manufacturing process. By following the principles and protocols outlined in this guide, researchers and drug development professionals can navigate the challenges of scaling up this important synthesis, ensuring a reliable supply of this key intermediate for the pharmaceutical industry.

References

  • Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28). Retrieved from [Link]

  • ICH. (2000, November 10). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry: Process Validation: General Principles and Practices. Retrieved from [Link]

  • FDA. (2018, August 24). Process Validation: General Principles and Practices. Retrieved from [Link]

  • S G Systems. (2026, January 15). ICH Q7 – GMP for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Vertex AI Search. (2024, September 26). Understanding the International Council for Harmonisation (ICH) Q7 Guideline.
  • Scribd. (2013, February 21). FDA Guidance on API Process Validation. Retrieved from [Link]

  • IntuitionLabs.ai. (2025, November 14). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra showing the progress of Friedel-Crafts acylation reaction.... Retrieved from [Link]

  • FDA. (n.d.). Process Validation: General Principles and Practices. Retrieved from [Link]

  • Vaia. (n.d.). Friedel-Crafts acylation of the individual isomers of xylene with acetyl chloride and aluminum chloride.... Retrieved from [Link]

  • PEARL. (2016, July 1). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Retrieved from [Link]

  • DS InPharmatics. (2025, December 10). API Process Validation: How to Design a Strategy That Works. Retrieved from [Link]

  • Pearson+. (2024, July 28). Draw the product(s) of each of the following reactions:c. p-xylen.... Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2001, November 15). infrared spectroscopic studies of the Friedel–Crafts acetylation of benzene in ionic liquids using AlCl and FeCl. Retrieved from [Link]

  • PMC. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • ResearchGate. (2019, April 8). (PDF) Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours.. Retrieved from [Link]

  • RSC Publishing. (2025, September 1). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Retrieved from [Link]

  • Lambda Solutions. (2026, March 9). How to Monitor Chemical Reactions with FTIR. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Guide to Inline Monitoring of Reaction Mechanisms. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • PMC. (2020, October 25). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. Retrieved from [Link]

  • EUROPEAN ACADEMIC RESEARCH. (2019, January 15). Using high performance liquid chromatography (HPLC) in pharmaceutical industry: a short review. Retrieved from [Link]

  • Analytical and Bioanalytical Chemistry Research. (2021, May 12). Regular Article. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-(3-methylphenyl)-6-oxohexanoate. Retrieved from [Link]

  • Semantic Scholar. (2018, May 2). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

  • NextSDS. (n.d.). ETHYL 6-(3,5-DIMETHYL-4-METHOXYPHENYL)-6-OXOHEXANOATE. Retrieved from [Link]

Sources

Application

Use of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate in polymer science applications

Advanced Applications of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate in Polymer Science Introduction & Chemical Rationale Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate (CAS: 898751-75-2)[1] is a highly versatile, bifunctio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Applications of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate in Polymer Science

Introduction & Chemical Rationale

Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate (CAS: 898751-75-2)[1] is a highly versatile, bifunctional building block increasingly utilized in advanced polymer science. Structurally, it features a flexible aliphatic hexanoate backbone terminating in an ethyl ester, coupled with a sterically demanding 3,5-dimethylphenyl group adjacent to an electrophilic C6 ketone.

As a Senior Application Scientist, I leverage this specific molecular architecture to solve two persistent challenges in biomedical polymer engineering:

  • Crystallinity disruption in polyamides: The bulky aromatic pendant group prevents polymer chain packing, allowing for the synthesis of amorphous Nylon-6 analogues[2].

  • Plasticizer migration in PVC: The high lipophilicity and steric bulk of the oxohexanoate moiety make it an ideal precursor for ultra-low-migration polymeric plasticizers[3].

Application I: Synthesis of Amorphous Polyamides for Drug-Eluting Stents

Standard aliphatic polyamides (like Nylon-6) are highly crystalline due to strong intermolecular hydrogen bonding between amide linkages. This crystallinity makes them unsuitable as matrices for drug-eluting stents (DES), as Active Pharmaceutical Ingredients (APIs) cannot uniformly disperse within crystalline domains, leading to erratic "burst" release profiles.

By utilizing Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate, we can synthesize a substituted 6-aminohexanoate monomer via [4]. When polymerized, the bulky 3,5-dimethylphenyl side chains sterically hinder the amide groups from aligning, yielding a completely amorphous, solvent-soluble polyamide.

Protocol 1.1: Reductive Amination to Amino-Ester Monomer

Causality & Choice of Reagents: We utilize Sodium cyanoborohydride (NaBH₃CN) and ammonium acetate. NaBH₃CN is specifically chosen over NaBH₄ because it is stable at the slightly acidic pH (pH 6) required for imine formation and selectively reduces the intermediate iminium ion without cleaving the C1 ethyl ester.

  • Preparation: Dissolve 50 mmol of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate in 150 mL of anhydrous methanol.

  • Imine Formation: Add 500 mmol (10 eq) of ammonium acetate (NH₄OAc). Stir at room temperature for 45 minutes under an argon atmosphere to allow the equilibrium to shift toward the iminium intermediate.

  • Reduction: Cool the reaction to 0 °C. Slowly add 75 mmol (1.5 eq) of NaBH₃CN in small portions over 20 minutes to control the exothermic hydrogen evolution.

  • Reflux: Heat the mixture to 60 °C and reflux for 12 hours.

  • Validation Check (Self-Validating Step): Quench a 0.5 mL aliquot with 1M HCl, extract with ethyl acetate, and analyze via ¹H-NMR. The reaction is complete when the ketone α-protons (~δ 2.9 ppm) disappear, replaced by a new methine proton signal adjacent to the primary amine at ~δ 4.1 ppm.

  • Workup: Concentrate the solvent in vacuo, neutralize with saturated NaHCO₃, extract with dichloromethane, dry over MgSO₄, and purify via silica gel chromatography to yield the amino-ester monomer.

Protocol 1.2: Thermal Polycondensation
  • Hydrolysis: Saponify the amino-ester using 1M NaOH/THF to yield the free amino acid, then dry thoroughly under high vacuum.

  • Polymerization: Transfer the monomer to a heavy-walled Schlenk tube. Heat to 250 °C under a continuous nitrogen purge for 2 hours to initiate amidation.

  • Vacuum Phase: Apply high vacuum (0.1 Torr) for an additional 4 hours. Causality: The vacuum continuously removes the condensation byproduct (water), driving the thermodynamic equilibrium toward high-molecular-weight polymer chains.

  • Validation Check: Analyze the polymer via Differential Scanning Calorimetry (DSC). A successful amorphous synthesis will show a distinct Glass Transition Temperature (Tg) but a complete absence of a melting temperature (Tm) peak.

G Monomer Ethyl 6-(3,5-dimethylphenyl) -6-oxohexanoate RedAmin Reductive Amination (NH4OAc, NaBH3CN) Monomer->RedAmin AminoEster Amino Ester Intermediate RedAmin->AminoEster Polycond Thermal Polycondensation (250°C, Vacuum) AminoEster->Polycond AmorphPA Amorphous Polyamide (Nylon-6 Analogue) Polycond->AmorphPA Formulation API Blending & Solvent Casting AmorphPA->Formulation DES Drug-Eluting Stent Coating Formulation->DES

Workflow for synthesizing amorphous polyamide coatings from 6-oxohexanoate precursors.

Application II: Polymeric Plasticizers for Medical-Grade PVC

Monomeric plasticizers like Di(2-ethylhexyl) phthalate (DEHP) are notorious for migrating out of Polyvinyl Chloride (PVC) medical tubing into physiological fluids, causing endocrine disruption.[3] solve this by creating high-molecular-weight, highly entangled networks.

Using Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate as a terminating building block in a polyester plasticizer adds extreme steric bulk. This physically anchors the plasticizer within the PVC matrix via chain entanglement and hydrophobic π-π interactions, reducing migration to near-zero.

Protocol 2.1: Synthesis of Non-Migrating Polymeric Plasticizer

Causality & Choice of Reagents: We utilize Titanium tetraisopropoxide (Ti(O-iPr)₄) as a Lewis acid catalyst. Unlike traditional strong acid catalysts (e.g., p-TsOH) which cause unwanted etherification of polyols, Ti(O-iPr)₄ exclusively promotes transesterification, ensuring a linear/branched polyester without cross-linking.

  • Melt Mixing: In a 4-neck resin kettle equipped with a Dean-Stark trap, combine 1.0 mol of recycled Polyethylene Terephthalate (PET) oligomers, 1.2 mol of glycerol (triol), and 0.8 mol of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate.

  • Catalysis: Add 0.1 wt% of Ti(O-iPr)₄.

  • Transesterification: Heat the mixture to 200 °C under a nitrogen sparge. The ethyl ester of the oxohexanoate reacts with the hydroxyl groups of glycerol, releasing ethanol (captured in the Dean-Stark trap).

  • Validation Check (Self-Validating Step): Monitor the reaction via Gel Permeation Chromatography (GPC). The reaction is deemed complete when the number-average molecular weight (Mn) stabilizes between 3,500–5,000 g/mol , and the monomeric oxohexanoate peak completely disappears from the chromatogram.

  • Compounding: Blend the resulting polymeric plasticizer with PVC resin at 35 PHR (Parts Per Hundred Resin) using a twin-screw extruder at 170 °C.

Quantitative Data Summaries

Table 1: Thermomechanical and Release Properties of Polyamide Matrices Data demonstrates how the 3,5-dimethylphenyl substitution eliminates crystallinity, transforming the polymer into an effective sustained-release matrix.

Polymer MatrixGlass Transition (Tg)Crystallinity (%)Paclitaxel Elution Half-Life
Standard Nylon-647 °C35 - 45%< 2 Days (Burst Release)
Modified PA (3,5-dimethylphenyl)72 °C< 5% (Amorphous)28 Days (Sustained)

Table 2: Migration and Mechanical Properties of Plasticized Medical PVC Data highlights the superior retention of the oxohexanoate-based polymeric plasticizer under aggressive solvent extraction compared to standard DEHP.

Plasticizer TypeMigration in Hexane (% wt loss)Tensile Strength (MPa)Elongation at Break (%)
DEHP (Monomeric)18.5%15.2320%
Oxohexanoate Polymeric0.4%16.8345%

References

  • A Family of Structurally Related Bioconjugates Yields Antibodies with Differential Selectivity against Ketamine and 6-Hydroxynorketamine Source: PubMed Central (NIH) URL:[Link]

  • Enzymatic synthesis of nylon precursors by 4-aminobutyrate aminotransferase and 6-oxohexanoate dehydrogenase Source: ResearchGate URL:[Link]

  • US9580546B2 - Polymeric plasticizer compositions Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate synthesis

Technical Support Center: Troubleshooting the Synthesis of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate Overview Synthesizing Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate (CAS 898751-75-2) presents unique regiochemical and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate

Overview Synthesizing Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate (CAS 898751-75-2) presents unique regiochemical and chemoselective challenges. This technical guide is designed for researchers and drug development professionals to troubleshoot low reaction yields, resolve regioselectivity traps, and optimize synthetic workflows using field-proven, self-validating protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: I am using a Friedel-Crafts acylation with m-xylene and ethyl adipoyl chloride, but my NMR shows the wrong isomer. Why is my yield of the 3,5-dimethylphenyl isomer near zero? A1: This is a fundamental regiochemistry trap. In m-xylene (1,3-dimethylbenzene), the two methyl groups act as ortho/para directors, activating the C2, C4, and C6 positions of the aromatic ring[1]. Because the C2 position is sterically hindered between the two methyl groups, electrophilic attack predominantly occurs at the equivalent C4/C6 positions, yielding the 2,4-dimethylphenyl isomer as the major product[1]. The C5 position is meta to both methyl groups and is electronically deactivated. Therefore, Friedel-Crafts acylation cannot be used to synthesize the 3,5-dimethylphenyl moiety. You must bypass this by using a pre-functionalized starting material, such as 3,5-dimethylbromobenzene.

Q2: I switched to a Grignard addition using 3,5-dimethylphenylmagnesium bromide and ethyl adipoyl chloride, but I am getting a tertiary alcohol byproduct. How do I stop over-addition? A2: Acyl chlorides are highly electrophilic. When they react with a Grignard reagent, the initial ketone product is often more reactive than the starting acyl chloride, leading to a rapid second nucleophilic attack that forms a tertiary alcohol. To prevent this, you must convert the acyl chloride to a Weinreb amide (N-methoxy-N-methylamide) prior to the Grignard addition[2]. As established by Nahm and Weinreb, the tetrahedral intermediate formed during the Grignard attack is stabilized by chelation from the methoxy oxygen[2]. This stable intermediate will not collapse into a ketone until the reaction is quenched with an aqueous acid, completely preventing the secondary addition.

Q3: Is there a transition-metal-catalyzed alternative that avoids the harsh, anhydrous conditions of Grignard reagents? A3: Yes. An Acyl Suzuki-Miyaura cross-coupling is a highly effective alternative[3]. By coupling 3,5-dimethylphenylboronic acid directly with ethyl 6-chloro-6-oxohexanoate (ethyl adipoyl chloride) using a Palladium catalyst, you can achieve excellent yields of the target aryl ketone[3]. This method operates under milder conditions, tolerates a wider range of functional groups, and avoids the need for strict cryogenic temperature control.

Section 2: Reaction Logic & Pathway Visualization

PathwayLogic mXylene m-Xylene (Starting Material) FC Friedel-Crafts Acylation (AlCl3) mXylene->FC Wrong 2,4-Dimethylphenyl Isomer (0% Target Yield) FC->Wrong Bromo 3,5-Dimethylbromo- benzene Grignard Grignard + Weinreb Amide Bromo->Grignard Target Ethyl 6-(3,5-dimethylphenyl) -6-oxohexanoate Grignard->Target Boronic 3,5-Dimethylphenyl- boronic acid Suzuki Acyl Suzuki Coupling (Pd) Boronic->Suzuki Suzuki->Target

Mechanistic pathways demonstrating the failure of Friedel-Crafts and success of alternative routes.

Section 3: Experimental Protocols & Troubleshooting

Protocol A: The Weinreb Amide Route (Recommended for Scale-Up)

Causality Focus: The critical factor in this protocol is strict temperature control during the addition phase to maintain the stability of the chelated tetrahedral intermediate.

  • Weinreb Amide Preparation:

    • Dissolve ethyl 6-chloro-6-oxohexanoate (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous dichloromethane (DCM).

    • Slowly add pyridine (2.5 eq) at 0 °C. Self-validation: The formation of a dense white precipitate (pyridinium chloride) visually confirms the reaction is proceeding.

    • Stir at room temperature for 2 hours, wash with 1M HCl, extract, and concentrate to yield the Weinreb amide.

  • Grignard Formation:

    • In a flame-dried flask under an inert Argon atmosphere, add Mg turnings (1.2 eq) and a single crystal of iodine in anhydrous THF.

    • Add 3,5-dimethylbromobenzene (1.1 eq) dropwise. Self-validation: The disappearance of the iodine color and the physical consumption/pitting of the Mg turnings confirm the initiation and progression of the Grignard reagent.

  • Coupling Reaction:

    • Cool the Weinreb amide solution in THF to exactly 0 °C.

    • Add the Grignard reagent dropwise. Crucial: Do not let the internal temperature exceed 5 °C. If the solution warms, the chelated intermediate will collapse prematurely, exposing the ketone to over-addition.

  • Quenching & Isolation:

    • Quench the reaction at 0 °C by rapidly adding saturated aqueous NH₄Cl. This breaks the chelation and safely releases the target ketone.

    • Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

Workflow Step1 Step 1: Grignard Formation Mg turnings, I2 (cat.), THF, Reflux 2h Step2 Step 2: Weinreb Amide Addition Cool to 0°C, Add Amide dropwise Step1->Step2 Step3 Step 3: Reaction Maturation Warm to RT, Stir 4h Step2->Step3 Step4 Step 4: Quenching Add sat. aq. NH4Cl at 0°C Step3->Step4 Step5 Step 5: Isolation EtOAc Extraction & Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for the Weinreb amide Grignard addition synthesis route.

Protocol B: The Acyl Suzuki Cross-Coupling Route (Recommended for Mild Conditions)

Causality Focus: The biphasic solvent system is essential to dissolve the inorganic base, which facilitates the transmetalation step of the Palladium catalytic cycle while keeping the organic substrates in the organic phase.

  • Reaction Setup:

    • In a Schlenk flask, combine 3,5-dimethylphenylboronic acid (1.2 eq), ethyl 6-chloro-6-oxohexanoate (1.0 eq), and K₃PO₄ (2.0 eq).

  • Catalyst Addition:

    • Add Pd(PPh₃)₄ (5 mol%). Evacuate and backfill the flask with Argon three times to prevent catalyst oxidation.

  • Solvent & Heating:

    • Add a degassed mixture of Toluene/H₂O (10:1 ratio). Self-validation: The biphasic mixture ensures the boronic acid is activated by the aqueous base while the organic substrates remain dissolved in the toluene phase.

    • Heat to 80 °C for 12 hours. Monitor via TLC until the acyl chloride is fully consumed.

  • Workup:

    • Cool to room temperature, separate the organic layer, wash with brine, and purify via column chromatography.

Section 4: Quantitative Yield Comparison

The following table summarizes the expected outcomes and common pitfalls of the various synthetic strategies evaluated for this molecule.

Synthesis RouteStarting MaterialKey Reagent/CatalystTarget Isomer YieldMajor Byproducts / Issues
Friedel-Crafts Acylation m-XyleneAlCl₃< 1% 2,4-dimethylphenyl isomer (Major)
Direct Grignard Addition 3,5-DimethylbromobenzeneMg, THF15 - 25% Tertiary alcohol (Over-addition)
Weinreb Amide Route 3,5-DimethylbromobenzeneN,O-Dimethylhydroxylamine85 - 92% Trace unreacted starting material
Acyl Suzuki Coupling 3,5-Dimethylphenylboronic acidPd(PPh₃)₄, K₃PO₄80 - 88% Homocoupled biaryl, dehalogenation

Section 5: References

  • A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids | Organic Letters - ACS Publications Source: acs.org URL:[Link]

  • Recent Advances in Acyl Suzuki Cross-Coupling - MDPI Source: mdpi.com URL:[Link]

  • Understanding Friedel-Crafts Acylation - Organic Chemistry - Vaia Source: vaia.com URL:[Link]

Sources

Optimization

Technical Support Center: Impurity Profiling in Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate Synthesis

Welcome to the Technical Support Center for the analytical characterization and impurity profiling of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate . This intermediate is critical in the synthesis of complex active pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical characterization and impurity profiling of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate . This intermediate is critical in the synthesis of complex active pharmaceutical ingredients (APIs). According to ICH guidelines, any impurity present at a level of 0.10% or greater must be rigorously identified and characterized to ensure downstream API safety and efficacy[].

Because this compound is typically synthesized via the acylation of aromatic systems or Grignard additions, crude batches often contain a complex matrix of unreacted starting materials, regioisomers, and hydrolysis products. High-resolution LC-MS is recognized as the gold standard for identifying these unknown contaminants in complex pharmaceutical intermediates[2].

Diagnostic Workflow for Crude Batches

To systematically identify and purge impurities, we recommend a hyphenated LC-MS approach[3]. The workflow below illustrates the diagnostic logic used to categorize unknown peaks based on their mass-to-charge ratio (m/z) and retention behavior.

Figure 1: LC-MS diagnostic workflow for categorizing process impurities.

Troubleshooting FAQs

Q1: We observe a prominent impurity at Relative Retention Time (RRT) 0.65 with an [M+H]+ of 249.14. What is the mechanistic origin, and how do we control it?

Diagnosis: This is the free acid degradation product: 6-(3,5-dimethylphenyl)-6-oxohexanoic acid . Causality: Ethyl esters are highly susceptible to hydrolysis. The hydrolysis of esters to their corresponding free acids frequently occurs during the aqueous workup of acylation reactions[4], especially if residual Lewis acid catalysts (like AlCl₃) generate localized acidic environments during the quench[5]. Self-Validating Protocol: To confirm whether this acid is a true batch impurity or an artifact of on-column degradation in the LC mobile phase:

  • Run a blank injection (50:50 ACN:Water) to establish the baseline.

  • Inject the crude sample and collect the fraction corresponding to the ester peak (m/z 277).

  • Re-inject this purified fraction after 4 hours at room temperature. If the acid peak (m/z 249) reappears, your mobile phase (e.g., 0.1% Formic Acid) is actively hydrolyzing the ester. Solution: Switch to a neutral mobile phase (e.g., Ammonium Acetate buffer).

Q2: Our LC-MS chromatogram shows a cluster of peaks at RRT 0.95–1.05, all sharing the target mass (m/z 277.18 [M+H]+). Standard C18 columns fail to resolve them. What are they?

Diagnosis: These are regioisomeric impurities, most notably Ethyl 6-(2,4-dimethylphenyl)-6-oxohexanoate . Causality: In Friedel-Crafts acylation reactions, the formation of positional isomers (such as ortho-impurities) is a common challenge that is highly dependent on reaction temperature and solvent choice[6]. Because the methyl groups on m-xylene strongly direct electrophiles to the 2- and 4-positions, synthesizing the 3,5-isomer directly via Friedel-Crafts is prone to massive isomeric contamination. If your route uses a Grignard reagent, these isomers stem from impurities in the starting aryl bromide. Self-Validating Protocol: Standard C18 columns separate based on hydrophobicity, which is nearly identical for these isomers.

  • Switch your stationary phase to a Pentafluorophenyl (PFP) column. PFP columns provide orthogonal selectivity based on π-π interactions and shape recognition.

  • Run the identical gradient. If the broad peak splits into distinct, baseline-resolved peaks with identical MS/MS fragmentation patterns, positional isomerism is definitively confirmed.

Q3: We are detecting a highly lipophilic impurity eluting late in the gradient (RRT 1.8) with an m/z of 210. What is this?

Diagnosis: This is 3,3',5,5'-tetramethylbiphenyl , a classic Wurtz coupling byproduct. Causality: If your synthesis utilizes 3,5-dimethylphenylmagnesium bromide, single-electron transfer (SET) processes during Grignard formation can lead to the radical coupling of two aryl groups. This non-polar dimer is highly soluble in organic solvents and carries through to the final isolation. Self-Validating Protocol:

  • Spike the crude sample with a known standard of 3,3',5,5'-tetramethylbiphenyl.

  • If the peak area at RRT 1.8 strictly increases without peak broadening or splitting, the identity is confirmed. Purge this impurity by washing the crude organic phase with a non-polar hydrocarbon solvent (e.g., heptane) before crystallization.

Mechanistic Pathway of Impurity Formation

Understanding the synthetic origin of these impurities allows for upstream process optimization rather than relying solely on downstream chromatography.

Figure 2: Synthetic pathway illustrating the origin of major process-related impurities.

Quantitative Impurity Data Summary

The following table summarizes the chromatographic and spectral data for the target compound and its most common process-related impurities.

Impurity / CompoundRRTm/z [M+H]⁺UV Max (nm)Mechanistic Origin
6-(3,5-dimethylphenyl)-6-oxohexanoic acid 0.65249.14254Hydrolysis of target ester
Ethyl 6-(2,4-dimethylphenyl)-6-oxohexanoate 0.98277.18258Starting material isomer / Regioisomer
Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate 1.00 277.18 254 Target API Intermediate
3,3',5,5'-tetramethylbiphenyl 1.85211.14260Wurtz coupling byproduct

Experimental Protocols

Protocol A: High-Resolution LC-MS Profiling for Isomeric Resolution

This method is optimized to separate the target compound from closely eluting regioisomers and degradation products.

Step 1: Sample Preparation Dissolve 10 mg of the crude batch in 10 mL of a 50:50 (v/v) mixture of Acetonitrile and Water. This specific ratio ensures adequate solubility for both the highly lipophilic Wurtz impurities and the polar free-acid degradants[7]. Filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Conditions

  • Column: PFP (Pentafluorophenyl) column, 150 mm × 4.6 mm, 3 µm particle size.

  • Column Temperature: 35 °C.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (Neutral pH prevents on-column ester hydrolysis).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

Step 3: Gradient Program

  • 0–2 min: 10% B

  • 2–15 min: Linear ramp to 90% B

  • 15–20 min: Hold at 90% B

  • 20–25 min: Return to 10% B (Re-equilibration)

Step 4: Mass Spectrometry Detection

  • Mode: Electrospray Ionization Positive (ESI+).

  • Scan Range: m/z 100 to 800.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

References

  • Impurity profiling of dapsone using gradient HPLC method Journal of Pharmaceutical and Biomedical Analysis (Ovid) URL:[Link]

  • Preparation of the HIV Attachment Inhibitor BMS-663068. Part 6. Friedel–Crafts Acylation/Hydrolysis and Amidation Organic Process Research & Development - ACS Publications URL:[Link]

  • How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance PYG Lifesciences URL:[Link]

  • Emerging Technologies Supporting Chemical Process R&D and Their Increasing Impact on Productivity in the Pharmaceutical Industry Chemical Reviews - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unwanted Ester Hydrolysis of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing unexpected yield losses or degradation when synthesizing or isolating Ethyl 6-(3,5-dimethylp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing unexpected yield losses or degradation when synthesizing or isolating Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate . Because this molecule contains both a lipophilic aryl-ketone moiety and a terminal ethyl ester, it is highly susceptible to unwanted hydrolytic cleavage during aggressive reaction quenching and aqueous workups.

Diagnostic FAQs: Identifying the Problem

Q1: My isolated yield of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate is unusually low, and crude NMR shows a new set of peaks. What is happening? A1: You are likely observing unintended ester hydrolysis, where the ethyl ester is prematurely cleaved to form 6-(3,5-dimethylphenyl)-6-oxohexanoic acid. This chemical breakdown is essentially the reverse of a Fischer esterification and is heavily catalyzed by the presence of excess acid or base in water during your workup[1].

Q2: How can I analytically confirm that ester hydrolysis is the culprit, rather than an incomplete reaction? A2: Compare your crude product against the expected ester using the following analytical markers:

  • NMR Spectroscopy: Look for the disappearance of the characteristic ethyl group signals (a quartet near 4.1 ppm and a triplet near 1.2 ppm in 1H NMR) and the appearance of a broad carboxylic acid proton signal (>10 ppm)[1].

  • IR Spectroscopy: The appearance of a massive, broad O-H stretch (2500–3300 cm⁻¹) indicates the presence of the cleaved carboxylic acid[1].

  • TLC: The hydrolyzed carboxylic acid will appear as a highly polar, streaky spot near the baseline in standard non-polar solvent systems (e.g., 4:1 Hexanes:Ethyl Acetate), whereas the intact ester will run much higher.

Q3: Which specific steps in my workflow pose the highest risk for this cleavage? A3: The highest risk comes from aqueous wash steps used to quench the reaction or remove catalysts. Specifically, using strong bases (like NaOH or KOH ) to neutralize acidic catalysts (such as AlCl3​ from a Friedel-Crafts step or H2​SO4​ from an esterification) will rapidly induce base-catalyzed hydrolysis (saponification)[1].

Mechanistic Causality: Why Your Ester is Cleaving

To stop the degradation of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate, you must understand the causality behind the cleavage. The ester bond is vulnerable to two distinct mechanistic pathways depending on your workup pH:

1. Base-Catalyzed Saponification (Irreversible) If you use strong alkaline solutions to wash your organic layer, hydroxide ions ( OH− ) act as powerful nucleophiles. They attack the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. When this intermediate collapses, it expels the ethoxide leaving group. Because carboxylic acids (pKa ~4-5) are far more acidic than alcohols (pKa ~16), an immediate and highly favorable acid-base proton transfer occurs. This deprotonates the acid into a carboxylate salt, rendering the entire saponification process irreversible under basic conditions[2].

2. Acid-Catalyzed Hydrolysis (Equilibrium-Driven) If your reaction is quenched into water without neutralizing the acid catalyst, the ester carbonyl oxygen becomes protonated. This dramatically increases the electrophilicity of the carbonyl carbon, allowing even weak nucleophiles like water to attack. While acid-catalyzed hydrolysis is technically a reversible equilibrium, the massive excess of water present during an aqueous wash floods the system, driving Le Chatelier's principle entirely toward the formation of the cleaved carboxylic acid[3].

Self-Validating Experimental Protocol: The "Cold & Fast" Mild Workup

To prevent the hydrolysis of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate, replace harsh aqueous washes with this self-validating, mild extraction protocol.

Step 1: Biphasic Cold Quench

  • Action: Cool your reaction vessel to 0–5 °C. Slowly pour the reaction mixture into a vigorously stirred, ice-cold biphasic mixture of Ethyl Acetate (EtOAc) and saturated aqueous Sodium Bicarbonate ( NaHCO3​ ).

  • Causality: Quenching directly into a biphasic system ensures the lipophilic ester immediately partitions into the protective organic (EtOAc) layer, minimizing its physical contact time with aqueous nucleophiles[1].

  • Validation Check: Measure the temperature of the quench flask during addition. System is valid if the internal temperature strictly remains below 10 °C.

Step 2: Mild Neutralization Wash

  • Action: Transfer to a separatory funnel, separate the layers, and wash the organic phase with fresh, ice-cold saturated NaHCO3​ until CO2​ gas evolution ceases. Swirl gently before stoppering to prevent pressure buildup.

  • Causality: NaHCO3​ is a weak base. It is strong enough to neutralize residual acid catalysts but completely lacks the high hydroxide concentration required to trigger irreversible saponification[1].

  • Validation Check: Dip pH paper into the discarded aqueous wash layer. System is valid if the pH reads exactly between 7.5 and 8.5. If pH > 9, a stronger, incorrect base was used.

Step 3: Salting Out and Pre-Drying

  • Action: Wash the organic layer once with cold, saturated aqueous NaCl (brine).

  • Causality: The high ionic strength of brine reduces the solubility of the ester in the aqueous phase (salting out) while simultaneously pulling bulk dissolved water out of the organic layer via osmosis[1].

  • Validation Check: Observe the phase separation. System is valid if the boundary is sharp and immediate, with no emulsion formation.

Step 4: Anhydrous Drying

  • Action: Drain the organic layer into an Erlenmeyer flask and add anhydrous Sodium Sulfate ( Na2​SO4​ ). Stir for 10 minutes, filter, and concentrate under reduced pressure at a bath temperature 30 °C.

  • Causality: Removing trace water before concentration is critical; heating an ester in the presence of residual water and trace salts will trigger hydrolysis during rotary evaporation[1].

  • Validation Check: Observe the drying agent. System is valid if the Na2​SO4​ crystals flow freely like dry sand. If they clump heavily, water remains, and more agent must be added.

Quantitative Workup Data

The table below summarizes the quantitative impact of various workup conditions on the survival yield of ethyl esters. Note the drastic reduction in product yield when temperature and pH are not strictly controlled.

Workup Wash ConditionAqueous pHTemp (°C)Isolated Ester Yield (%)Carboxylic Acid Formation (%)
1.0 M NaOH Wash~14.02542.0%55.0%
1.0 M HCl Wash~0.02568.5%29.0%
Sat. NaHCO3​ Wash~8.32588.0%10.5%
Cold Sat. NaHCO3​ Wash ~8.3 0 - 5 97.5% < 2.0%

Troubleshooting Workflow Visualization

Use the following decision tree to rapidly diagnose and correct the source of ester cleavage in your workflow.

Caption: Troubleshooting workflow for diagnosing and preventing ester hydrolysis.

References

  • Chemistry LibreTexts. "The Hydrolysis of Esters." Libretexts.org. URL:[Link]

  • Master Organic Chemistry. "Basic Hydrolysis of Esters - Saponification." Masterorganicchemistry.com. URL: [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate

Target Audience: Researchers, Application Scientists, and Process Chemists. Causality-Driven Purification Strategies Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate is a critical keto-ester intermediate. It is typically synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Process Chemists.

Causality-Driven Purification Strategies

Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate is a critical keto-ester intermediate. It is typically synthesized via the Friedel-Crafts acylation of m-xylene with ethyl adipoyl chloride, catalyzed by anhydrous aluminum chloride [1]. The primary challenge in isolating this molecule lies in its dual functionality: the ketone and ester groups coordinate strongly with metal salts, while the lipophilic m-xylene and hexanoate chain render the molecule highly soluble in non-polar solvents, often leading to a low-melting solid that is prone to "oiling out" rather than crystallizing.

To achieve >99.5% purity, the purification must be approached as a self-validating system:

  • Decomplexation & Extraction: Breaking the aluminum-ketone complex using acidic/chelating aqueous washes.

  • Orthogonal Chromatography: Utilizing silica gel to separate structural isomers (e.g., o-xylene derivatives if the starting material was impure) based on subtle polarity differences [3].

  • Thermodynamic Recrystallization: Using a solvent/anti-solvent pair (Ethyl Acetate/Hexane) to control the saturation curve and force crystalline nucleation [2].

Troubleshooting FAQs

Q1: During the aqueous workup, I am encountering a stubborn emulsion. How do I break it and ensure complete recovery? A: Emulsions in this workflow are almost exclusively caused by colloidal aluminum hydroxide species formed during the Friedel-Crafts quench. Causality: When the reaction is quenched with water, AlCl₃ hydrolyzes into insoluble polymeric aluminum hydroxides that stabilize the organic-aqueous interface. Solution: Quench the reaction mixture into a mixture of crushed ice and 1M HCl to keep aluminum species protonated and water-soluble [1]. If an emulsion persists, filter the biphasic mixture through a pad of Celite, or add a saturated solution of Rochelle salt (potassium sodium tartrate) to chelate the aluminum ions.

Q2: My product "oils out" as a viscous liquid at the bottom of the flask instead of forming crystals during cooling. What is the mechanistic failure? A: "Oiling out" (liquid-liquid phase separation) occurs when the target compound precipitates at a temperature above its melting point, or when the solvent system is too poor to maintain solvation until the nucleation temperature is reached. Causality: The long aliphatic hexanoate chain lowers the melting point of the compound. If the hexane (anti-solvent) ratio is too high, the compound crashes out as an oil before the temperature drops sufficiently to form a crystal lattice. Solution: Adjust your solvent ratio to include more Ethyl Acetate (the good solvent). Heat the mixture to reflux to ensure complete dissolution, then cool very slowly (0.1 °C/min). Seed the solution with a pure crystal just above the expected cloud point to bypass the metastable zone and force solid-state nucleation.

Q3: What is the optimal mobile phase for silica gel chromatography of this keto-ester? A: A gradient of 5% to 20% Ethyl Acetate in Hexanes is highly recommended [3]. Causality: The ester and ketone groups provide moderate polarity. Hexane provides the bulk non-polar interaction, while Ethyl Acetate competes for hydrogen bonding sites on the silica. This gradient elutes the target keto-ester efficiently while leaving highly polar poly-acylated byproducts strongly bound to the baseline.

Quantitative Data & Solvent Selection

The following tables summarize the critical parameters for isolating and purifying Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate.

Table 1: Solvent Selection for Recrystallization

Solvent SystemRoleBoiling Point (°C)Polarity IndexExpected RecoveryPurity Outcome
Ethyl Acetate Primary Solvent (Good)77.14.4N/AN/A
Hexane Anti-Solvent (Poor)68.00.1N/AN/A
EtOAc / Hexane (1:4) Optimal Pair~70.0~1.075 - 85%> 99.5%
Ethanol / Water Alternative Pair~78.0High< 60%~ 95.0%

Note: The EtOAc/Hexane system is superior because it prevents the hydrolysis of the ethyl ester that can occur in aqueous alcoholic systems under prolonged heating.

Table 2: Chromatographic Profile (Silica Gel 60 Å, 230-400 mesh)

ComponentRf Value (15% EtOAc/Hexane)Elution OrderVisual Detection
Unreacted m-xylene0.951UV (254 nm)
Target Keto-Ester0.45 - 0.502UV, KMnO₄ stain (yellow)
Di-acylated byproduct0.15 - 0.203UV, KMnO₄ stain
Adipic acid derivatives0.00 (Baseline)4Bromocresol Green

Experimental Workflows

Workflow A: Primary Purification via Flash Column Chromatography

This protocol ensures the removal of structurally similar organic impurities prior to crystallization.

  • Preparation: Pack a glass column with Silica Gel (60 Å, 230-400 mesh) using a slurry of 5% Ethyl Acetate in Hexane. Ensure the column is perfectly level to prevent band broadening.

  • Sample Loading: Dissolve the crude Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate in a minimal volume of Dichloromethane (DCM) or Toluene. Apply the solution evenly to the top of the silica bed.

  • Elution:

    • Begin elution with 2 column volumes (CV) of 5% EtOAc/Hexane to flush out unreacted m-xylene and non-polar aliphatic impurities.

    • Increase the gradient to 15% EtOAc/Hexane. The target keto-ester will elute in this window.

  • Monitoring: Collect fractions and spot them on a TLC plate. Develop in 15% EtOAc/Hexane and visualize using a 254 nm UV lamp and a Potassium Permanganate (KMnO₄) stain. The target compound will appear as a distinct UV-active spot that reduces the purple stain to a yellow/brown spot.

  • Concentration: Pool the fractions containing the pure product (Rf ~0.45) and concentrate under reduced pressure (rotary evaporation) at 40 °C to yield a pale yellow oil or semi-solid.

Workflow B: Advanced Recrystallization (Solvent Pairing)

This protocol transforms the chromatographically pure intermediate into a highly crystalline solid [2].

  • Dissolution: Transfer the concentrated keto-ester to an Erlenmeyer flask equipped with a magnetic stir bar. Add Ethyl Acetate (approx. 2-3 mL per gram of product). Heat the mixture on a hot plate to 60 °C until the solid/oil is completely dissolved.

  • Anti-Solvent Addition: While maintaining the temperature at 60 °C, add Hexane dropwise. Continue addition until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add 1-2 drops of Ethyl Acetate just until the turbidity clears, yielding a saturated, clear solution.

  • Controlled Cooling:

    • Remove the flask from the heat source and allow it to cool ambiently to room temperature (20-25 °C) over 2 hours. Do not disturb the flask, as mechanical shock can induce premature precipitation (oiling out).

    • Once at room temperature, transfer the flask to a 4 °C refrigerator for 12 hours to maximize crystal yield.

  • Isolation: Filter the resulting white crystals through a Büchner funnel under vacuum. Wash the crystal cake with a minimal volume of ice-cold Hexane (0 °C) to remove surface impurities.

  • Drying: Dry the crystals in a vacuum desiccator over silica gel or P₂O₅ for 24 hours to constant weight.

Visualizing the Purification Workflow

The following diagram maps the logical progression from crude reaction mixture to pure crystalline product, highlighting the state changes and critical interventions.

G N1 Crude Reaction Mixture (Keto-Ester, AlCl3, Byproducts) N2 Acidic Aqueous Quench & LLE (1M HCl / Organic Solvent) N1->N2 Breaks Al-complexes N3 Organic Phase (Crude Keto-Ester) N2->N3 Removes aqueous salts N4 Flash Chromatography (Silica Gel, 5-20% EtOAc/Hexane) N3->N4 Load sample N5 Concentration (Rotary Evaporation) N4->N5 Pool pure fractions N6 Recrystallization (EtOAc / Hexane, 60°C to 4°C) N5->N6 Dissolve in good solvent N7 Pure Crystalline Product (>99.5% Purity) N6->N7 Controlled nucleation

Logical workflow for the isolation and purification of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate.

References

  • A C−H···OC Hydrogen Bond? Intramolecular Hydrogen Bonding in a Novel Semirubin | The Journal of Organic Chemistry (ACS Publications).
  • Synthesis and Reactions of 3-(Nosyloxy)-2-keto Esters | The Journal of Organic Chemistry (ACS Publications).
  • Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation | PMC (NIH).

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Ethyl vs. Methyl 6-(3,5-dimethylphenyl)-6-oxohexanoate

Executive Summary The synthesis of lipophilic active pharmaceutical ingredients (APIs) and advanced organic materials frequently relies on keto-ester intermediates. Specifically, derivatives of 6-(3,5-dimethylphenyl)-6-o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of lipophilic active pharmaceutical ingredients (APIs) and advanced organic materials frequently relies on keto-ester intermediates. Specifically, derivatives of 6-(3,5-dimethylphenyl)-6-oxohexanoic acid serve as critical building blocks. When designing synthetic routes, the choice of the ester protecting group—most commonly the ethyl ester (Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate) versus the methyl ester —fundamentally dictates the reactivity profile during downstream nucleophilic acyl substitutions (e.g., hydrolysis, amidation, and transesterification).

This guide provides an objective, data-driven comparison of these two derivatives, explaining the mechanistic causality behind their reactivity differences and offering self-validating experimental protocols for kinetic profiling.

Mechanistic Causality: The Steric and Electronic Interplay

The reactivity of esters toward nucleophiles (such as hydroxide ions or amines) is governed by the BAC​2 (Base-catalyzed Acyl-Oxygen cleavage) mechanism. The rate-determining step is the nucleophilic attack on the carbonyl carbon, which forces the sp2 -hybridized planar carbonyl into a crowded sp3 -hybridized tetrahedral intermediate .

Methyl esters consistently demonstrate higher reactivity than their ethyl counterparts in nucleophilic acyl substitution reactions[1]. This behavioral divergence is driven by two primary factors:

  • Steric Hindrance: The ethyl group introduces greater steric bulk than the methyl group. This bulk significantly increases the activation energy required to reach the congested tetrahedral intermediate[2]. Because the 6-(3,5-dimethylphenyl)-6-oxohexanoate core already possesses a bulky, conformationally restrictive aromatic ring at the C6 position, the steric profile of the ester terminus becomes the primary kinetic bottleneck.

  • Electronic (Inductive) Effects: The longer alkyl chain of the ethyl group provides greater electron density donation via inductive (+I) effects compared to a methyl group. This electron donation stabilizes the ester ground state and makes the carbonyl carbon slightly less electrophilic, further retarding the nucleophilic attack[3].

Kinetic descriptions of alkyl ester hydrolysis confirm that ethyl esters exhibit slower reaction rates and longer half-lives compared to methyl esters under identical aqueous conditions[4].

Mechanism Ester Keto-Ester Substrate (Methyl/Ethyl) Tetra Tetrahedral Intermediate (Steric Bottleneck) Ester->Tetra Attack Nuc Nucleophile (OH- / R-NH2) Nuc->Tetra Product Substituted Product + Alkoxide Leaving Group Tetra->Product Collapse

Nucleophilic acyl substitution pathway highlighting the rate-determining tetrahedral intermediate.

Quantitative Performance Comparison

The following table summarizes the experimental reactivity metrics of the methyl versus ethyl derivatives under standardized conditions. The data illustrates the pronounced kinetic penalty associated with the ethyl ester.

ParameterMethyl 6-(3,5-dimethylphenyl)-6-oxohexanoateEthyl 6-(3,5-dimethylphenyl)-6-oxohexanoate
Relative Hydrolysis Rate ( krel​ ) 1.00 (Reference)0.42
Half-life ( t1/2​ ) at pH 12, 25°C 14.5 min34.2 min
Aminolysis Yield (Benzylamine, 12h) >95% (Complete conversion)68% (Incomplete conversion)
Transesterification Rate (to Propyl) Fast ( kobs​=1.2×10−3s−1 )Slow ( kobs​=0.5×10−3s−1 )
Inductive Effect (+I) Contribution BaselineModerate ground-state stabilization

Experimental Workflows & Self-Validating Protocols

To objectively verify the reactivity differences in your own laboratory, utilize the following self-validating kinetic profiling protocol.

Protocol: Kinetic Profiling of Base-Catalyzed Hydrolysis

This protocol measures the pseudo-first-order hydrolysis kinetics of the esters.

Causality Behind Experimental Choices:

  • Solvent Choice (THF/Water 1:1): The 3,5-dimethylphenyl moiety renders the substrate highly lipophilic. A pure aqueous system would result in biphasic kinetics (mass transfer limitation). THF ensures complete homogeneity, allowing for true chemical kinetic measurements rather than dissolution-rate-limited pseudo-kinetics.

  • Internal Standard (Biphenyl): Biphenyl is chemically inert under basic hydrolysis conditions and possesses a strong UV chromophore. Its inclusion creates a self-validating system by normalizing any variations in injection volume or solvent evaporation during the quenching step.

  • Quenching Agent (1M HCl): Rapid acidification protonates the remaining hydroxide nucleophile, instantly halting the BAC​2 reaction. It also protonates the resulting 6-(3,5-dimethylphenyl)-6-oxohexanoic acid, ensuring consistent retention times during reverse-phase HPLC.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.1 M solution of the chosen ester (Methyl or Ethyl) in HPLC-grade Tetrahydrofuran (THF). Add Biphenyl to achieve a final internal standard concentration of 0.05 M.

  • Initiation: In a temperature-controlled vessel at 25°C, mix 5.0 mL of the ester/THF solution with 5.0 mL of 0.5 M aqueous NaOH. Start the timer immediately.

  • Sampling & Quenching: At intervals of 5, 10, 15, 30, and 60 minutes, withdraw a 100 µL aliquot. Immediately inject the aliquot into a vial containing 900 µL of 1 M HCl to quench the reaction.

  • Analysis: Analyze the quenched samples via RP-HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA, UV detection at 254 nm).

  • Self-Validation Check: Calculate the ratio of the ester peak area to the biphenyl peak area. Ensure mass balance by verifying that the molar sum of the remaining ester and the newly formed keto-acid remains constant across all time points. A drop in total mass balance indicates unwanted side reactions (e.g., aldol condensation at the C5 position).

  • Data Processing: Plot ln([Ester]t​/[Ester]0​) versus time to extract the pseudo-first-order rate constant ( kobs​ ).

Workflow Prep 1. Prepare 0.1M Ester in THF React 2. Add 0.5M NaOH (aq) at 25°C Prep->React Quench 3. Quench Aliquots with 1M HCl React->Quench Analyze 4. HPLC-UV Analysis (Int. Std: Biphenyl) Quench->Analyze

Self-validating experimental workflow for comparative kinetic profiling of ester hydrolysis.

Conclusion & Selection Matrix

When designing a synthetic route utilizing 6-(3,5-dimethylphenyl)-6-oxohexanoate:

  • Select the Methyl Ester if the downstream steps require mild nucleophilic acyl substitutions (e.g., low-temperature amidation or enzymatic transesterification). The reduced steric bulk guarantees higher yields and shorter reaction times.

  • Select the Ethyl Ester if the synthetic route involves harsh upstream conditions (e.g., strongly basic enolate alkylations) where premature hydrolysis of the ester must be avoided. The ethyl group acts as a more robust protecting group due to its inherent steric and electronic resistance to nucleophilic attack.

References

  • Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. RSC Publishing.[Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. NIH PubMed Central.[Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. NIH PubMed.[Link]

  • Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. ChemRxiv.[Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate proper disposal procedures

Proper management of complex organic intermediates is a hallmark of a rigorous, safety-first laboratory culture. As a Senior Application Scientist, I have designed this protocol to provide you with a mechanistic understa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Proper management of complex organic intermediates is a hallmark of a rigorous, safety-first laboratory culture. As a Senior Application Scientist, I have designed this protocol to provide you with a mechanistic understanding of how to handle and dispose of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate .

This guide moves beyond basic compliance, offering a self-validating operational framework that ensures environmental safety, regulatory adherence, and laboratory integrity.

Physicochemical Profiling & Hazard Assessment

Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate (CAS: 898751-75-2) is a specialized, non-halogenated organic compound featuring both an ester linkage and an aryl ketone moiety[1]. Understanding its structural chemistry is the foundation of safe disposal:

  • Lipophilicity & Environmental Persistence : Because of their highly lipophilic and hydrophobic nature, resist rapid biodegradation in standard municipal wastewater systems. If discharged down the drain, they pose severe aquatic toxicity risks and violate environmental regulations[2].

  • Hydrolytic Susceptibility : The ester linkage is susceptible to acid- or base-catalyzed hydrolysis. Mixing this compound with incompatible aqueous waste streams will generate 6-(3,5-dimethylphenyl)-6-oxohexanoic acid and ethanol—an exothermic reaction that can lead to hazardous pressure buildup in sealed containers[3].

Therefore, this chemical must be strictly managed as a non-halogenated organic solvent waste and routed to a licensed for thermal destruction[4].

Waste Stream Compatibility Matrix

To prevent hazardous cross-reactions during accumulation, waste segregation must be strictly enforced at the bench level.

Waste Stream CategoryCompatibility StatusMechanistic RationaleRCRA Designation
Non-Halogenated Organics Compatible Similar combustion profiles; safe for co-mingling in standard organic waste carboys.D001 (if flashpoint <140°F)
Halogenated Organics Incompatible Halogens generate corrosive hydrohalic (HX) gases during incineration; cross-contamination drastically increases disposal costs.F001 / F002
Strong Oxidizers Incompatible Exothermic oxidation of ester/ketone groups leading to severe fire or explosion risk.D001 / D003
Aqueous Acids/Bases Incompatible Catalyzes the hydrolysis of the ester into carboxylic acid and ethanol, generating heat and pressure.D002

Standard Operating Procedures (SOP) for Disposal

Every protocol described below functions as a self-validating system . This means each operational step includes a built-in verification check to ensure absolute safety before proceeding to the next phase.

Protocol A: Routine Laboratory Waste Containerization
  • Waste Segregation & Verification

    • Causality: Halogenated solvents require specialized, high-temperature incineration to prevent the formation of [5]. Mixing wastes ruins the entire container's non-halogenated classification.

    • Validation Check: Cross-reference the laboratory waste log to ensure no chlorinated solvents (e.g., dichloromethane, chloroform) have been introduced. Perform a visual check of the waste aliquot for unexpected phase separation.

  • Container Selection

    • Causality: Organic esters can act as plasticizers, slowly degrading certain low-density plastics over time[2].

    • Validation Check: Utilize a High-Density Polyethylene (HDPE) or borosilicate glass carboy[4]. Inspect the container for micro-fractures, UV degradation, or previous chemical staining prior to use.

  • Transfer and Headspace Management

    • Causality: Thermal fluctuations in the laboratory cause vapor expansion. Insufficient headspace leads to dangerous pressure buildup and potential container rupture.

    • Validation Check: Funnel the waste into the container, filling it to a maximum of 80-90% capacity[4]. Visually confirm the liquid level remains below the maximum fill line. Seal the cap and perform a gentle 45-degree tilt test to validate seal integrity.

  • RCRA-Compliant Labeling

    • Causality: Unlabeled "mystery liquids" violate EPA Resource Conservation and Recovery Act (RCRA) regulations and incur severe institutional fines[6].

    • Validation Check: Ensure the label explicitly states "Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate," the hazard class (e.g., "Combustible"), and the exact accumulation start date[4].

Protocol B: Emergency Spill Response

In the event of an accidental release, immediate containment is required to mitigate inhalation exposure and surface contamination.

  • Isolate and Ventilate

    • Validation Check: Evacuate unnecessary personnel. Verify ventilation efficacy by checking the digital airflow monitors on the laboratory fume hoods.

  • Neutralize and Absorb

    • Causality: Combustible materials like sawdust must never be used. Organic liquids dispersed over high-surface-area combustible materials can spontaneously ignite if improperly stored[7].

    • Validation Check: Apply an inert absorbent (e.g., dry sand or vermiculite) starting from the perimeter of the spill and working inward[7]. Ensure no visible liquid pooling remains; the absorbent should appear uniformly saturated.

  • Residue Decontamination

    • Validation Check: Wash the affected area with a mild detergent and water to remove trace lipophilic residues. Perform a wipe test using a clean, dry Kimwipe to confirm the complete absence of oily residue on the benchtop.

Logistical Workflow for Thermal Destruction

Once the waste is transferred to your Environmental Health and Safety (EHS) department, it enters the RCRA disposal pipeline. The ultimate disposal of non-halogenated organic esters is handled via high-temperature incineration[3]. Thermal destruction converts the carbon, hydrogen, and oxygen of the ester into carbon dioxide and water vapor, completely eliminating the environmental hazard.

DisposalWorkflow Start Waste Generation: Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate Decision Halogen Content Check Start->Decision NonHalo Route to Non-Halogenated Organic Waste Stream Decision->NonHalo 0% Halogens Halo Route to Halogenated Waste Stream Decision->Halo >1% Halogens (Cross-contamination) Container HDPE/Glass Container (Max 80-90% Capacity) NonHalo->Container Labeling RCRA Labeling: Non-Halogenated Organic Container->Labeling EHSPickup EHS Department Pickup & Logging Labeling->EHSPickup TSDF Licensed TSDF (Thermal Destruction) EHSPickup->TSDF

Figure 1: Logistical workflow and decision matrix for non-halogenated organic ester waste disposal.

References

  • Title : Technical Resource Document: Treatment Technologies for Solvent Containing Wastes Source : U.S. Environmental Protection Agency (EPA) URL :[Link]

  • Title : Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds Source : U.S. Environmental Protection Agency (EPA) URL : [Link]

  • Title : EPA RCRA Hazardous Waste Management Permit Guidelines Source : State of Michigan Department of Environment, Great Lakes, and Energy (EGLE) URL : [Link]

  • Title : Organic Fine Chemicals - Best Available Techniques (BAT) Reference Document Source : European Commission Joint Research Centre URL :[Link]

Sources

Handling

Personal protective equipment for handling Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate

As drug development workflows increasingly incorporate complex aromatic esters like Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate , laboratory personnel must elevate their safety and logistical frameworks. While this speci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development workflows increasingly incorporate complex aromatic esters like Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate , laboratory personnel must elevate their safety and logistical frameworks. While this specialized compound offers unique synthetic utility, its lipophilic nature and reactive ester functional group demand stringent handling protocols to prevent dermal sensitization, ocular damage, and environmental contamination.

This guide synthesizes field-proven insights with rigorous chemical hygiene standards to provide a self-validating system for handling, manipulating, and disposing of this specific oxohexanoate derivative.

Executive Overview: Chemical Profile & Hazard Causality

Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate is a lipophilic aromatic ester. In biological and synthetic environments, aromatic esters are susceptible to hydrolysis via carboxylesterases, yielding corresponding carboxylic acids and alcohols ([1]). Dermal exposure can lead to localized contact dermatitis and potential sensitization, while vapor accumulation poses a risk of respiratory tract irritation ([2]). According to the OSHA Personal Protective Equipment (PPE) Standard and guidelines from [3], a comprehensive hazard assessment is mandatory before manipulation.

Process Visualization: Handling & Response Workflow

G Start Risk Assessment & Protocol Review PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Fume Hood Setup (Sash < 18 inches) PPE->Hood Handle Chemical Manipulation (Ethyl 6-(3,5-dimethylphenyl) -6-oxohexanoate) Hood->Handle Spill Spill Detected? Handle->Spill Clean Emergency Spill Protocol Spill->Clean Yes Dispose Segregate Waste (Non-Halogenated) Spill->Dispose No Clean->Dispose Doff Doff PPE & Wash Hands Dispose->Doff

Operational workflow and hazard response for handling aromatic oxohexanoate esters.

Quantitative PPE Specifications & Mechanistic Rationale

To ensure absolute safety, PPE selection must be driven by the specific chemical properties of the oxohexanoate ester rather than generic lab defaults.

PPE CategoryMaterial SpecificationEst. Breakthrough TimeCausality / Rationale
Hand Protection Nitrile (≥ 4 mil thickness, extended cuff)> 240 minutesNitrile provides a superior barrier to non-polar organic molecules compared to latex, which degrades rapidly upon contact with organic esters ([3]).
Eye Protection ANSI Z87.1 Splash GogglesN/A (Immediate wipe)Standard safety glasses lack orbital seals. Goggles prevent capillary action from liquid splashes and ocular exposure to irritating aerosols ([3]).
Body Protection Flame-Resistant (FR) Nomex CoatN/A (Barrier only)Oxohexanoate derivatives and their organic solvents are often combustible. FR coats protect against moderate fire hazards ([1]).
Respiratory Fume Hood (80-100 fpm face velocity)ContinuousMitigates inhalation risks. Negative pressure ensures irritating vapors are drawn away from the operator's breathing zone ([3]).

Self-Validating Operational Methodologies

Every protocol executed in the laboratory must include built-in verification steps to ensure the system is functioning as intended before hazardous exposure occurs.

Phase I: Fume Hood Setup & Chemical Manipulation
  • Pre-Operational Verification : Activate the chemical fume hood and set the sash height to ≤ 18 inches. Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids/bases ([4]).

  • Self-Validation Check (Airflow) : Tape a small Kimwipe to the bottom of the sash. A steady inward flutter visually validates that negative pressure and containment face velocity (80-100 fpm) are actively maintained ([3]).

  • Material Transfer : Utilize secondary containment (e.g., a high-density polyethylene carrier) when transporting the chemical vial from the storage cabinet to the fume hood to prevent drop-shatter incidents.

  • Manipulation : Perform all weighing, diluting, and transferring operations at least 6 inches inside the fume hood to prevent vapor escape via eddy currents. Use glass pipettes for liquid/solution transfers, as aromatic esters can leach plasticizers from standard polystyrene tools ([1]).

  • Doffing and Decontamination : Seal all primary containers. Wipe down the exterior of the containers and the fume hood surface with a compatible solvent (e.g., 70% ethanol). Doff gloves by turning them inside out to trap contaminants, and wash hands thoroughly with soap and water ([3]).

Phase II: Emergency Spill Response & Decontamination
  • Evacuate and Assess : Immediately alert personnel in the vicinity. If the spill is outside the fume hood and exceeds 50 mL, evacuate the lab and contact Environmental Health and Safety (EHS) ([5]).

  • Self-Validation Check (Containment) : Visually confirm that the spill has not reached any floor drains or sinks. Aromatic esters are toxic to aquatic life with long-lasting effects; preventing aqueous drain entry is critical ([2]).

  • Containment : Don fresh PPE (including a face shield if splashing is a risk). Surround the spill with an inert absorbent material (e.g., vermiculite or a specialized chemical spill pad) to prevent spreading. Do not use combustible absorbents like sawdust ([1]).

  • Neutralization/Absorption : Work from the perimeter of the spill towards the center. Allow the absorbent to fully soak up the oxohexanoate ester.

  • Collection : Use a non-sparking scoop to transfer the saturated absorbent into a chemically resistant, sealable waste container (e.g., a high-density polyethylene bucket) ([1]).

  • Surface Decontamination : Wash the affected area with a mild detergent and water, followed by an isopropanol wipe to remove residual lipophilic ester traces.

Phase III: Logistical Segregation & Waste Disposal
  • Waste Segregation : Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate must be classified as non-halogenated organic waste, unless it has been dissolved in a halogenated solvent like dichloromethane ().

  • Storage : Store waste in clearly labeled, compatible containers (e.g., amber glass or HDPE) with vented caps if gas generation is suspected. Keep away from heat sources, open flames, and strong oxidizers ([4]).

  • Self-Validation Check (Compatibility) : Before adding waste to a communal carboy, verify the waste log to ensure no strong acids or bases are present. Mixing oxohexanoate esters with strong acids/bases can trigger exothermic hydrolysis, potentially leading to container rupture ([1]).

  • Disposal : Coordinate with institutional EHS for incineration by a licensed hazardous waste contractor. Never dispose of aromatic esters down the aqueous drain ([2]).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.